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Rhodium--zirconium (1/1)

Cat. No.: B14720320
CAS No.: 12166-16-4
M. Wt: 194.13 g/mol
InChI Key: ILJUKYMHVYRXLZ-UHFFFAOYSA-N
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Description

Contextualization of Rhodium-Zirconium Interactions in Advanced Materials Research

Rhodium-zirconium systems are at the forefront of advanced materials research, primarily due to their catalytic prowess. The combination of rhodium, a highly active and selective noble metal, with zirconium, often in the form of its oxide, zirconia (ZrO₂), creates materials with enhanced performance for a variety of critical applications. nih.gov Zirconium itself is a transition metal recognized for its excellent corrosion resistance and is used in demanding environments like nuclear reactors and as a refractory material. wikipedia.orgwikipedia.orgnuclear-power.com

In catalysis, rhodium supported on zirconia is investigated for its role in automotive three-way catalysts (TWCs), which are crucial for reducing harmful emissions from vehicle exhaust. rsc.orgrsc.org Research also extends to energy and environmental applications, such as the hydrogenation of carbon dioxide (CO₂) into valuable chemicals and fuels. aalto.finih.gov The structure of the zirconia support, whether monoclinic or tetragonal, has been shown to significantly influence the catalytic behavior of rhodium. rsc.orgacs.org Furthermore, the development of single-atom rhodium catalysts dispersed on zirconia represents a frontier in maximizing the efficiency and selectivity of this precious metal, particularly in reactions like the direct conversion of methane (B114726). acs.org

Significance of Intermetallic Compounds and Supported Systems in Catalysis and Materials Science

The synergy between rhodium and zirconium manifests in two primary forms: intermetallic compounds (IMCs) and supported catalyst systems. Both are highly significant in catalysis and materials science.

Intermetallic Compounds (IMCs): IMCs are ordered solid-state compounds formed between two or more metallic elements. mdpi.com They possess distinct crystal structures and electronic properties that differ from their constituent metals or random alloys. mdpi.com This ordered arrangement provides well-defined active sites, which can lead to high selectivity and stability in catalytic reactions. mdpi.com While the broader field of IMCs is well-studied for applications in hydrogenation and other chemical transformations, the specific investigation into Zr-Rh intermetallic compounds continues to be an area of interest. mdpi.comnih.gov General properties of IMCs, such as high thermal stability and unique chemical potentials, make them attractive for developing robust and efficient catalysts. mdpi.com

Supported Systems: In supported systems, rhodium nanoparticles or even single atoms are dispersed on a high-surface-area support material, most commonly zirconia (ZrO₂). aalto.fiacs.orgacs.org Zirconia is not merely an inert carrier; it actively participates in the catalytic process. The interactions between the rhodium and the zirconia support can modify the electronic properties of the rhodium, a phenomenon known as the electronic metal-support interaction (EMSI). nih.gov This interaction is crucial for tuning the catalyst's performance.

For instance, the crystal structure of the zirconia support can dictate how rhodium alloys with other metals, which is a strategy to reduce the amount of expensive rhodium needed in catalysts without sacrificing performance. rsc.orgrsc.org Moreover, zirconia's properties allow for the stabilization of rhodium as single atoms, creating highly efficient catalysts where every rhodium atom is available for reaction. nih.govacs.org These single-atom catalysts on zirconia have shown promise in selectively activating methane and tuning the product selectivity in CO₂ hydrogenation from methane to carbon monoxide. nih.govacs.org

Table 1: Comparison of Rhodium-Zirconium Systems

Feature Intermetallic Compounds (e.g., ZrRh) Supported Systems (e.g., Rh/ZrO₂)
Structure Ordered crystal lattice of Rh and Zr atoms. mdpi.com Rhodium particles or single atoms dispersed on a zirconia support. aalto.fiacs.org
Active Sites Well-defined, uniform active sites from the ordered structure. mdpi.com Varies with Rh particle size; can be single atoms or surface atoms on nanoparticles. acs.org
Key Interaction Strong metallic/covalent bonding between Rh and Zr. mdpi.com Electronic metal-support interaction (EMSI) between Rh and ZrO₂. nih.gov
Primary Application Area High-temperature catalysis, structural materials. wikipedia.orgmdpi.com Heterogeneous catalysis (e.g., emissions control, CO₂ conversion). rsc.orgnih.gov
Tunability Primarily through stoichiometry and synthesis method. mdpi.com Tunable via support crystal structure, Rh loading, and promoters. rsc.orgnih.gov

Overview of Current Research Trajectories in Rhodium-Zirconium Chemistry

Current research on rhodium-zirconium systems is dynamic and follows several key trajectories aimed at enhancing catalytic efficiency, selectivity, and sustainability.

One major focus is the rational design of catalysts to reduce the reliance on expensive rhodium. This involves creating bimetallic alloys, such as rhodium-iridium on zirconia supports, which can achieve similar catalytic performance to pure rhodium with a significantly lower rhodium content. rsc.orgrsc.org The choice of the zirconia support's crystal phase has been identified as a critical factor in successfully forming these alloys. rsc.org

Another significant research avenue is the advancement of single-atom catalysts (SACs). Researchers are exploring methods to stabilize individual rhodium atoms on zirconia supports to maximize atom efficiency. nih.govacs.org These Rh₁/ZrO₂ catalysts are being investigated for challenging reactions like the selective activation of methane and for precisely controlling reaction pathways in CO₂ hydrogenation. nih.govacs.org Recent studies have shown that modifying these SACs with alkali ions can switch the product of CO₂ hydrogenation from methane (CH₄) to carbon monoxide (CO) with very high selectivity and activity. nih.gov

Furthermore, research continues into the fundamental understanding of the structure-performance relationships in these systems. Advanced characterization techniques are used to probe the active sites and reaction mechanisms on Rh/ZrO₂ catalysts. rsc.orgacs.org This includes studying the influence of the zirconia support's morphology, such as nanorods versus commercial powders, on catalytic outcomes in reactions like CO₂ hydrogenation. aalto.fi The goal is to develop a deeper knowledge base that enables the design of next-generation catalysts with tailored properties for specific industrial and environmental applications. nih.gov

Table 2: Research Findings on Rh/ZrO₂ Catalysts

Research Area Key Finding Significance Reference
CO₂ Hydrogenation Modifying Rh₁/ZrO₂ with Na⁺ ions switches selectivity from ~100% CH₄ to >99% CO. Enables tunable production of valuable chemical feedstocks from CO₂. nih.gov
Methane Activation Single-atom Rh₁/ZrO₂ can selectively activate methane to form CH₃ intermediates. A promising step towards the direct, selective conversion of methane to more valuable products. acs.org
Three-Way Catalysis Monoclinic zirconia supports facilitate the formation of Rh-Ir alloys. Allows for reduced rhodium usage in automotive catalysts without loss of performance. rsc.orgrsc.org
Support Structure Commercial monoclinic ZrO₂ support led to higher CO₂ conversion and CH₄ selectivity compared to ZrO₂ nanorods for a 0.5 wt% Rh catalyst. Demonstrates the critical role of support morphology and particle size in catalytic performance. aalto.fi

Structure

2D Structure

Chemical Structure Depiction
molecular formula RhZr B14720320 Rhodium--zirconium (1/1) CAS No. 12166-16-4

Properties

CAS No.

12166-16-4

Molecular Formula

RhZr

Molecular Weight

194.13 g/mol

IUPAC Name

rhodium;zirconium

InChI

InChI=1S/Rh.Zr

InChI Key

ILJUKYMHVYRXLZ-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Rh]

Origin of Product

United States

Methodologies for the Synthesis of Rhodium Zirconium 1/1 Materials

Green Synthesis Approaches for Rhodium-Zirconium Nanomaterials

Green synthesis has emerged as a sustainable and eco-friendly alternative to conventional chemical and physical methods for producing nanomaterials. iipseries.orgnih.gov This approach utilizes biological entities like plants, bacteria, fungi, and algae, or their extracts, to act as reducing and capping agents, minimizing the use of hazardous chemicals. nih.govmrforum.com

For rhodium-zirconium nanomaterials, green synthesis leverages the rich biodiversity of biomolecules. mrforum.com Plant extracts containing compounds like polyphenols, flavonoids, and terpenoids can effectively reduce rhodium and zirconium precursors to their nanoparticle form. mrforum.comnih.gov For instance, extracts from ginger and garlic have been used in the green synthesis of zirconium nanoparticles. researchgate.net Similarly, Aspalathus linearis (rooibos) natural extract has been successfully employed to synthesize rhodium nanoparticles. researchgate.net The process typically involves mixing an aqueous solution of the metal precursors (e.g., rhodium chloride and zirconyl chloride) with the plant extract. The bioactive compounds in the extract then facilitate the reduction and stabilization of the resulting nanoparticles. mrforum.comnih.gov

Microorganisms also play a significant role in the green synthesis of these nanomaterials. nih.gov Bacteria such as Acinetobacter sp. and Enterobacter sp. have been shown to produce zirconia nanoparticles. nih.govnih.gov These microorganisms secrete enzymes and proteins that can mediate the formation of nanoparticles from their corresponding metal salts. mrforum.comnih.gov

The key advantages of green synthesis include its cost-effectiveness, environmental friendliness, and the production of biocompatible nanoparticles. mrforum.comnih.gov However, controlling the size, shape, and crystallinity of the resulting nanomaterials can be challenging and is an active area of research. mrforum.com

Solution-Based and Precipitation Methods for Zirconia-Supported Rhodium Systems

Solution-based methods, including co-precipitation and sol-gel techniques, are widely used for synthesizing zirconia-supported rhodium catalysts due to their relative simplicity and scalability. nih.govnih.gov These methods allow for good control over the composition and texture of the final material.

In the co-precipitation method , a solution containing soluble precursors of both rhodium and zirconium is prepared. A precipitating agent, such as a base, is then added to induce the simultaneous precipitation of rhodium and zirconium hydroxides or oxides. nih.gov The resulting precipitate is then washed, dried, and calcined at high temperatures to form the final Rh/ZrO₂ material. The choice of precursors and precipitation conditions (e.g., pH, temperature) significantly influences the properties of the catalyst.

The sol-gel process offers another versatile route to zirconia-supported rhodium systems. nih.govnih.gov This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like zirconium(IV) propoxide, in a solvent. cecri.res.in A rhodium precursor is introduced into the sol, which then undergoes gelation. Subsequent drying and calcination of the gel yield a porous zirconia network with well-dispersed rhodium species. The sol-gel method allows for the synthesis of materials with high surface area and controlled pore structures. For instance, a modified aqueous sol-gel citrate (B86180) route has been successfully used to synthesize ceria-zirconia-based high-entropy oxides. nih.gov

A study comparing deposition precipitation (DP) and impregnation (IMP) methods for synthesizing Au/ZrO₂ catalysts found that the DP method resulted in a larger surface area and better control of the metal particle size. mdpi.com While this study focused on gold, the principles can be extended to rhodium systems, suggesting that the choice of solution-based method significantly impacts the final catalyst's properties.

Vapor Phase and Thin Film Deposition Techniques for Rhodium-Zirconium Compositions

Vapor phase deposition techniques are employed to create high-purity, uniform thin films of rhodium-zirconium materials. These methods are particularly important in applications requiring precise control over film thickness and composition, such as in microelectronics and specialized coatings.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material (the source) by bombarding it with energetic ions. lesker.com In reactive sputtering , a reactive gas, such as oxygen or nitrogen, is introduced into the vacuum chamber along with an inert gas like argon. angstromsciences.com This allows for the deposition of compound films, such as oxides or nitrides.

For rhodium-zirconium films, a rhodium or zirconium target, or a composite target, can be used. By introducing a controlled amount of oxygen into the sputtering chamber, a rhodium-zirconium oxide film can be deposited onto a substrate. angstromsciences.comkoreascience.kr The composition and stoichiometry of the film can be precisely controlled by adjusting the partial pressure of the reactive gas and the sputtering power. angstromsciences.com

Magnetron sputtering is an enhancement of the basic sputtering technique that uses a magnetic field to confine the plasma close to the target surface. This increases the ionization efficiency and leads to higher deposition rates at lower pressures. rmutk.ac.th DC magnetron sputtering has been used to deposit zirconium nitride thin films by varying the flow rate of nitrogen as the reactive gas. rmutk.ac.th A similar approach could be adapted for creating rhodium-zirconium nitride or oxide films. Research on alumina-zirconia has shown that introducing nitrogen can eliminate the target poisoning hysteresis that can occur during reactive sputtering with oxygen. diva-portal.org

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. cambridge.orgosti.gov The process is based on sequential, self-limiting surface reactions. cambridge.org For zirconia (ZrO₂) films, typical precursors include tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) and water or ozone as the oxygen source. cambridge.orgresearchgate.net

The ALD process for ZrO₂ involves pulsing the zirconium precursor into the reaction chamber, which reacts with the substrate surface. After purging the excess precursor, the co-reactant (e.g., water vapor) is introduced, reacting with the precursor layer to form a monolayer of ZrO₂. cambridge.org This cycle is repeated to build the film layer by layer. The growth per cycle (GPC) is highly dependent on the deposition temperature, with studies showing a decrease in GPC as the temperature increases. cambridge.orgosti.gov For instance, the GPC of ZrO₂ using TDMA-Zr and water decreased from approximately 1.81 Å/cycle at 50 °C to 0.8 Å/cycle at 225 °C. cambridge.org

Plasma-enhanced ALD (PEALD) is a variation that uses plasma to activate the co-reactant, which can allow for lower deposition temperatures and improved film properties. mdpi.com While ALD is primarily used for single-material films, it can be adapted to create nanolaminates or mixed-oxide films by alternating the precursor pulses. This would allow for the precise synthesis of rhodium-zirconium oxide materials with a defined 1/1 ratio at the atomic scale.

Controlled Surface Modification and Impregnation Techniques for Supported Rhodium-Zirconium Catalysts

The performance of a supported catalyst is highly dependent on the interaction between the active metal and the support material. Controlled surface modification and impregnation techniques are crucial for optimizing the dispersion and stability of rhodium on a zirconia support.

Impregnation is a widely used method for preparing supported catalysts. researchgate.netresearchgate.net In the conventional wet impregnation method, the support material (zirconia) is contacted with a solution containing a rhodium precursor. The solvent is then evaporated, leaving the rhodium species deposited on the surface. The material is subsequently dried and calcined. While simple, this method may not always lead to optimal dispersion of the active metal.

To improve catalyst properties, various surface modification techniques can be applied to the zirconia support prior to or during impregnation. manchester.ac.uknih.gov These can include chemical treatments to introduce specific functional groups or to alter the surface chemistry of the support. For example, treating silica-coated zirconia with acids can change the chemical states of zirconium and silicon on the surface. manchester.ac.uk Another approach involves using a gas-phase chloro-silane pretreatment to deposit a thin silica-like "seed" layer on zirconia, which can improve adhesion for subsequent coatings. nih.gov

More advanced impregnation techniques aim for better control over the deposition of the active metal. For instance, a reflux method has been shown to produce highly active Cu/ZrO₂ catalysts, which were more active than those prepared by conventional impregnation. uandes.cl Slurry impregnation of zirconia extrudates has been used to create controlled egg-shell distributions of molybdenum oxide. proquest.com Similar advanced techniques could be applied to the synthesis of rhodium-zirconium catalysts to achieve a desired distribution of rhodium on the zirconia support.

Synthesis of Heteronuclear Rhodium-Zirconium Complexes

The synthesis of heteronuclear complexes containing both rhodium and zirconium offers a bottom-up approach to creating well-defined rhodium-zirconium materials. These molecular precursors can then be used to deposit bimetallic oxides with precise stoichiometry.

The synthesis of such complexes typically involves the reaction of a zirconium precursor, often a zirconium alkoxide like Zr(OEt)₄, with a rhodium compound. Research has demonstrated the synthesis of several new bimetallic metal-zirconium alkoxides that can serve as single-source precursors for zirconia-based materials. researchgate.net For example, complexes like Ni₂(OEt)₈(acac)₄ and Al₂Zr₂(OEt)₁₀(acac)₄ have been synthesized and structurally characterized. researchgate.net

While the direct synthesis of a heteronuclear rhodium-zirconium complex is a specialized area, related research on other heterobimetallic rhodium complexes provides insights into potential synthetic strategies. rsc.orgnih.gov For instance, rhodium(I) complexes with N-heterocyclic carbene ligands have been synthesized and shown to exhibit dynamic behavior in solution. acs.org The development of stable, volatile heteronuclear rhodium-zirconium precursors is a key challenge for their use in chemical vapor deposition (CVD) or ALD processes to create rhodium-zirconium oxide thin films.

Molecular precursor-based approaches have also been explored for the synthesis of other complex materials like NASICONs (Na₃Zr₂Si₂PO₁₂). cecri.res.in In these methods, a molecular precursor containing some of the desired elements is first synthesized and then reacted with the remaining precursors. A similar strategy could be envisioned for rhodium-zirconium materials, where a pre-formed zirconium-containing molecular precursor is reacted with a rhodium source.

Advanced Characterization Techniques for Rhodium Zirconium 1/1 Materials

Spectroscopic Probes for Electronic States and Local Structures

Spectroscopic techniques are invaluable for probing the electronic states and local atomic arrangements within Rh-Zr (1/1) materials. They offer insights into oxidation states, coordination environments, and vibrational properties that govern the material's functionality.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of Rhodium-Zirconium materials. mdpi.comasminternational.org By analyzing the binding energies of core-level electrons, the oxidation states of both rhodium and zirconium can be identified.

In Rh-Zr systems, rhodium can exist in different oxidation states. Metallic rhodium (Rh⁰) is characterized by sharp Rh 3d₅/₂ and Rh 3d₃/₂ peaks at approximately 307.0-307.5 eV and 311.7-312.3 eV, respectively. osti.govresearchgate.net When rhodium is oxidized, these peaks shift to higher binding energies. For instance, a shift of about 0.8 eV can indicate the formation of rhodium oxide. osti.gov Deconvolution of the Rh 3d spectrum can reveal the presence of various species, such as Rh⁰ and partially oxidized rhodium (Rhδ+), with the latter appearing at higher binding energies around 308.4-308.6 eV. researchgate.net The common oxidation states for rhodium are +2, +3, and +4. researchgate.net

For zirconium, XPS is used to identify its oxidation state, which is crucial for understanding its interaction with rhodium. The Zr 3d spectrum typically shows the presence of Zr⁴⁺ in the form of zirconium dioxide (ZrO₂). ingentaconnect.com However, studies on the initial oxidation of zirconium have revealed the existence of non-equilibrium, lower oxidation states such as Zr¹⁺, Zr²⁺, and Zr³⁺ at the metal-oxide interface. materialsproject.org The binding energy for Zr⁴⁺ in ZrO₂ is observed with Zr 3d₅/₂ and Zr 3d₃/₂ peaks around 182.6 eV and 185.0 eV, respectively. govinfo.gov A shift to lower binding energies can indicate a change from the +4 state to a lower oxidation state. govinfo.gov

Table 1: Representative XPS Binding Energies for Rhodium and Zirconium Species

ElementSpeciesCore LevelBinding Energy (eV)Reference
RhodiumMetallic (Rh⁰)Rh 3d₅/₂~307.2 - 307.5 osti.govresearchgate.net
RhodiumOxidized (Rhδ+)Rh 3d₅/₂~308.4 - 308.6 researchgate.net
RhodiumRhodium(III) oxide (Rh₂O₃)Rh 3d₅/₂~309.8 mdpi.com
ZirconiumMetallic (Zr⁰)Zr 3d₅/₂~178.9 materialsproject.org
ZirconiumZirconium dioxide (ZrO₂)Zr 3d₅/₂~182.6 govinfo.gov

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of materials. e3s-conferences.org It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

XANES, which covers the region near the absorption edge, provides information on the oxidation state and coordination symmetry of the absorbing atom. wikipedia.orgnist.gov For Rh-Zr systems, Rh K-edge XANES can reveal changes in the rhodium oxidation state during chemical processes. nist.gov For example, under oxidizing conditions, the XANES spectrum will resemble that of a rhodium oxide standard, while under reducing conditions, it will be similar to that of rhodium foil. nist.govmcmaster.ca The intensity of the "white-line" feature in the XANES spectrum is particularly sensitive to the oxidation state. e3s-conferences.orgmcmaster.ca

EXAFS, which extends several hundred eV above the absorption edge, provides quantitative information about the local atomic environment, including coordination numbers, bond distances, and the identity of neighboring atoms. wikipedia.orgnist.gov In Rh-Zr materials, EXAFS analysis can distinguish between different bonding pairs such as Rh-Rh, Rh-O, and potentially Rh-Zr. This is crucial for understanding the degree of alloying and the interaction between the metal and the support. For instance, in a Rh/CeO₂-ZrO₂ catalyst, EXAFS revealed that rhodium was primarily present as Rh₂O₃ nanoparticles.

Table 2: Illustrative EXAFS Fitting Parameters for a Rhodium-Based Catalyst

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)Reference
Rh-O4.22.050.007 mcmaster.ca
Rh-C1.11.890.003 mcmaster.ca

Note: This table is illustrative and based on a Rh single-atom catalyst to demonstrate the type of information obtained from EXAFS. Data for a specific Rh-Zr (1/1) compound may vary.

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide insights into the chemical bonds and molecular structures present in Rh-Zr systems. These methods are particularly useful for identifying surface species and reaction intermediates in catalytic processes.

FTIR spectroscopy is effective for detecting adsorbed molecules, such as carbon monoxide (CO), which is often used as a probe molecule. The vibrational frequency of adsorbed CO can indicate the nature of the rhodium sites. For example, different Rh⁺-CO species can be detected on Rh-ZSM-5 catalysts. In the context of Rh-Zr oxides, FTIR can identify vibrational modes associated with Zr-O bonds.

Raman spectroscopy is complementary to FTIR and is highly sensitive to the structure of the catalyst itself. It can be used to characterize the crystalline phases of zirconia and identify specific vibrational modes, such as those associated with V-O-Zr bonds in V-Zr-O catalysts, which suggests its utility in identifying Rh-O-Zr linkages. For Zr-Phthalate coordination polymers, Raman spectroscopy has been used to confirm the coordination of phthalate (B1215562) anions to zirconium cations and to identify changes in the crystal structure upon formation of the coordination polymer.

Diffuse Reflectance UV-Vis Spectroscopy (DRS) is employed to investigate the electronic properties of solid materials like Rh-Zr (1/1). This technique measures the light that is diffusely scattered from the sample surface and provides information about the electronic transitions occurring within the material.

In Rh-Zr systems, UV-Vis DRS can be used to characterize the oxidation states and coordination environments of the metal ions. The spectra can reveal d-d transitions within the rhodium ions and charge-transfer transitions between the metals and oxygen. For instance, in Pd-Rh/γ-Al₂O₃ catalysts, a band corresponding to the d-d transitions of Pd²⁺ ions is observed. Similarly, for Rh/CeZrO₄ catalysts, in situ UV-Vis DRS has been used to monitor fluctuations in the rhodium oxidation state under varying reaction conditions. In ceria-zirconia based materials, absorption bands in the UV region are assigned to Ce³⁺←O²⁻ and Ce⁴⁺←O²⁻ charge transfer transitions, indicating the presence of different oxidation states and oxygen vacancies.

Cryo Infrared Spectroscopy, specifically Infrared Multiple Photon Dissociation (IR-MPD) spectroscopy, is a sophisticated technique for studying the interaction of small molecules (adsorbates) with size-selected bimetallic clusters in the gas phase at very low temperatures. This method, often combined with computational modeling like Density Functional Theory (DFT), provides detailed insights into the specific binding sites and the nature of the metal-adsorbate bond.

While direct studies on Rh-Zr (1/1) clusters using this technique are not widely reported, research on analogous systems like Rh-Fe provides a strong indication of its potential. In studies of [RhᵢFeⱼ(N₂)ₘ]⁺ clusters, IR-MPD spectra revealed that nitrogen (N₂) molecules preferentially adsorb onto rhodium sites over iron sites. The position of the infrared bands allows for an element-specific assignment of the adsorption site. For example, in [Rh₄Fe₄(N₂)ₘ]⁺ clusters, the first four N₂ molecules were found to bind exclusively to the Rh atoms. This technique could be similarly applied to Rh-Zr clusters to determine whether adsorbates bind preferentially to Rh or Zr atoms, providing fundamental insights into the surface reactivity of these bimetallic systems.

Diffraction and Imaging for Crystalline and Morphological Analysis

X-ray diffraction and electron microscopy are essential for characterizing the crystal structure, phase composition, and morphology of Rhodium-Zirconium (1/1) materials.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material. For Rh-Zr alloys, XRD patterns can reveal the presence of different intermetallic compounds and solid solutions. ingentaconnect.com For example, pure rhodium crystallizes in a face-centered cubic (fcc) structure. wikipedia.org The Rh-Zr phase diagram indicates the existence of several intermetallic phases, including RhZr. researchgate.net In studies of catalysts, XRD is used to identify the crystal structure of the support material, such as the monoclinic and tetragonal phases of ZrO₂. ingentaconnect.com

Transmission Electron Microscopy (TEM) provides direct imaging of the material at the nanoscale, offering information on particle size, shape, and distribution. In studies of oxide-dispersion-strengthened platinum-rhodium alloys, TEM has been used to observe the morphology of ZrO₂ particles, which were found to be spherical and uniformly distributed within the metal matrix. High-Resolution TEM (HRTEM) can even resolve the atomic lattice, providing insights into the crystallinity of nanoparticles. nist.gov When combined with Energy-Dispersive X-ray Spectroscopy (EDS), TEM can also provide elemental analysis of individual nanoparticles, confirming the presence and distribution of both rhodium and zirconium.

Table 3: Crystallographic Data for Phases in the Rh-Zr System

PhasePearson SymbolSpace GroupPrototypeReference
(Rh)cF4Fm-3mCu researchgate.net
Rh₃ZrcP4Pm-3mCu₃Au researchgate.net
RhZrcP2Pm-3mCsCl researchgate.net
RhZr₃tI8I4/mcmU₃Si researchgate.net

Compound Names

X-ray Diffraction (XRD) for Crystal Structure, Phase Composition, and Crystallite Size in Rh-Zr Materials

X-ray Diffraction (XRD) is an indispensable technique for the structural analysis of Rh-Zr systems, providing critical insights into their crystalline nature. XRD patterns reveal the phase composition, allowing for the identification of different crystalline phases of zirconia (ZrO₂) such as monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂), as well as metallic rhodium (Rh) and various Rh-Zr intermetallic compounds or alloys.

The analysis of diffraction peak positions and intensities enables the determination of the lattice parameters of the constituent phases. Furthermore, the broadening of diffraction peaks is utilized to estimate the average crystallite size of the Rh and ZrO₂ nanoparticles, often calculated using the Scherrer equation. This information is vital for understanding how synthesis methods and treatment conditions influence the material's structure at the nanoscale. For instance, studies have shown that the incorporation of Rh can stabilize the tetragonal phase of zirconia, which is often desirable for catalytic applications. The presence of Rh-Zr alloy phases can also be identified through XRD, with patterns showing shifts in peak positions relative to pure Rh and Zr.

Table 1: Summary of XRD Findings for Rh-Zr Materials

Parameter Observation Significance References
Phase Composition Identification of monoclinic, tetragonal, and cubic ZrO₂ phases, as well as metallic Rh and Rh-Zr alloys. Reveals the crystalline phases present and their relative abundances, which impacts catalytic activity and stability.
Crystallite Size Calculated from peak broadening using the Scherrer equation; typical sizes for Rh nanoparticles are in the nanometer range. Smaller crystallite sizes often correlate with higher catalytic surface area and activity.
Lattice Parameters Determined from the positions of diffraction peaks. Provides information on the unit cell dimensions and can indicate the formation of solid solutions or alloys.
Phase Stabilization Rh has been observed to stabilize the tetragonal phase of ZrO₂. The t-ZrO₂ phase is often associated with enhanced catalytic performance in certain reactions.

Electron Microscopy: Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM), Scanning Electron Microscopy (SEM), and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (STEM-HAADF) of Rh-Zr Nanostructures

Electron microscopy techniques provide direct visualization of the morphology, particle size, and spatial distribution of Rh and ZrO₂ nanostructures at high resolution.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful tools for imaging the size, shape, and dispersion of Rh nanoparticles on the zirconia support. HRTEM can even resolve the lattice fringes of individual nanoparticles, providing information about their crystallinity and orientation. These techniques are crucial for assessing the degree of particle sintering or agglomeration after thermal treatments.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (STEM-HAADF) is particularly effective for distinguishing between Rh and ZrO₂ due to its Z-contrast imaging capabilities, where the brightness of a region is proportional to the atomic number squared. This allows for the unambiguous identification of heavy elements like Rh, appearing brighter, against the lighter ZrO₂ support. This technique is instrumental in confirming the size and distribution of Rh nanoparticles, especially for highly dispersed systems.

Table 2: Electron Microscopy Analysis of Rh-Zr Nanostructures

Technique Information Obtained Key Findings References
SEM Surface morphology and topography. Provides a macroscopic view of the material's surface features.
TEM/HRTEM Nanoparticle size, shape, dispersion, and crystallinity. Allows for direct measurement of Rh particle size and visualization of their distribution on the ZrO₂ support. Resolves lattice fringes.
STEM-HAADF High-contrast imaging of elemental distribution. Enables clear differentiation between Rh nanoparticles and the ZrO₂ support due to Z-contrast, confirming particle size and location.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping and Compositional Analysis of Rh-Zr Systems

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is a standard technique for determining the elemental composition of Rh-Zr materials. By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can identify the elements present and quantify their relative abundance.

EDX mapping provides a visual representation of the spatial distribution of Rh and Zr within the sample. This is particularly useful for confirming that the Rh nanoparticles are located on the zirconia support and for assessing the homogeneity of their distribution. The compositional analysis from EDX can be used to verify the intended stoichiometry of the material and to detect any impurities.

Table 3: EDX/EDS Analysis of Rh-Zr Systems

Analysis Type Information Provided Significance References
Elemental Composition Identification and quantification of Rh, Zr, and O. Confirms the elemental makeup of the material and allows for the verification of the Rh loading.
Elemental Mapping Spatial distribution of Rh and Zr. Visually demonstrates the dispersion of Rh on the ZrO₂ support and can reveal areas of agglomeration.
Purity Assessment Detection of any elemental impurities. Ensures the material is free from contaminants that could affect its properties.

Atomic Force Microscopy (AFM) for Surface Topography of Zirconia-Based Materials

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of materials. For zirconia-based supports, AFM can be used to characterize surface roughness and grain structure at the nanometer scale. By scanning a sharp tip over the surface, AFM generates a detailed topographical map, which can reveal features such as pores, steps, and terraces. This information complements the two-dimensional images obtained from electron microscopy and provides quantitative data on surface roughness parameters.

Surface and Textural Property Characterization of Rhodium-Zirconium Support Systems

The surface and textural properties of the zirconia support play a critical role in the performance of Rh-Zr catalysts, influencing the dispersion of the active metal and the accessibility of reactants to the active sites.

Nitrogen Physisorption (BET) for Specific Surface Area and Porosity

Nitrogen physisorption, analyzed using the Brunauer-Emmett-Teller (BET) method, is the standard technique for determining the specific surface area of porous materials like zirconia supports. The analysis of the nitrogen adsorption-desorption isotherm also provides detailed information about the pore size distribution and total pore volume. A high specific surface area is generally desirable as it allows for a higher dispersion of the rhodium nanoparticles, potentially leading to increased catalytic activity. The shape of the isotherm can also indicate the type of porosity (microporous, mesoporous, or macroporous) present in the material.

Table 4: Nitrogen Physisorption (BET) Analysis of Rh-Zr Support Systems

Parameter Method of Determination Significance References
Specific Surface Area BET analysis of nitrogen adsorption data. A key indicator of the potential for high Rh dispersion and catalytic activity.
Pore Size Distribution Analysis of the adsorption-desorption isotherm (e.g., using the BJH method). Provides information on the accessibility of the internal surface area to reactant molecules.
Total Pore Volume Calculated from the amount of nitrogen adsorbed at a relative pressure close to unity. Represents the total void space within the material available for catalysis.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles suspended in a liquid. For Rh-Zr materials, DLS can be applied to analyze the hydrodynamic radius of the zirconia support particles or Rh-ZrO₂ composite particles in a colloidal suspension. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. This information is useful for monitoring the particle size during synthesis and for assessing the tendency of the particles to agglomerate in a liquid medium.

Point of Zero Charge (PZC) Analysis of Zirconia Nanoparticles

The Point of Zero Charge (PZC) is a critical surface property of materials like zirconia (ZrO2) nanoparticles, particularly when they serve as a support in catalytic systems such as Rhodium-zirconium (1/1). The PZC is defined as the pH value at which the net surface charge of the material is zero. bohrium.com At pH values below the PZC, the surface is predominantly positively charged, while at pH values above the PZC, it becomes negatively charged. This characteristic significantly influences the dispersion of nanoparticles, their interaction with other species in a solution, and their catalytic behavior. researchgate.net

The determination of the PZC for zirconia nanoparticles is essential for understanding and controlling the surface chemistry in various applications. The surface charge arises from the protonation and deprotonation of surface hydroxyl groups. researchgate.net The wide range of reported PZC values for zirconium (hydr)oxide, spanning from pH 4 to 8.6, highlights the sensitivity of this parameter to several factors. researchgate.netresearchgate.net A comprehensive analysis of numerous studies determined that the average and median PZC for zirconium (hydr)oxide is approximately 6.5. researchgate.net

Several key factors influence the measured PZC of zirconia nanoparticles:

Crystalline Structure: The crystallographic form of zirconia has a notable impact on its PZC. Synthetic monoclinic zirconia, for instance, exhibits a substantially higher PZC compared to its other crystalline forms (like tetragonal or cubic), amorphous zirconia, or mixtures. researchgate.netnih.gov

Experimental Methodology: The technique used for measurement can lead to different PZC values. Potentiometric titration methods often yield higher PZC values than those obtained through classical electrokinetic measurements. researchgate.netacs.org

Synthesis and Purity: The method of synthesis and the presence of impurities or surface coatings can alter the surface functional groups, thereby shifting the PZC. researchgate.netresearchgate.net

Temperature and Ionic Strength: The conditions of the aqueous solution, such as temperature and the concentration of background electrolytes, can also affect the PZC. researchgate.net

Understanding the PZC is crucial for designing Rhodium-zirconium catalysts, as the surface charge of the zirconia support at a given pH will dictate how rhodium precursor species adsorb onto the surface during catalyst preparation.

Research Findings on Zirconia PZC

Detailed studies have quantified the PZC of zirconia under various conditions, revealing the complexity of its surface chemistry. The data underscores the importance of precise characterization for catalyst development.

Table 1: Reported Point of Zero Charge (PZC) for Zirconium (Hydr)Oxide

ParameterReported Value/ObservationSource(s)
Overall PZC RangepH 4.0 - 8.6 researchgate.netresearchgate.net
Average and Median PZCpH 6.5 (from a set of 76 studies) researchgate.net
Effect of Crystalline FormMonoclinic zirconia shows a substantially higher PZC than other forms. researchgate.net
Effect of Measurement TechniqueTitration methods generally yield higher PZC values than electroacoustic or electrokinetic methods. researchgate.net

The pH-dependent surface charge of zirconia nanoparticles, governed by their PZC, is a fundamental parameter that influences the synthesis and performance of Rhodium-zirconium (1/1) materials. researchgate.net Precise control and characterization of this property are therefore indispensable for the rational design of advanced catalytic systems.

Computational and Theoretical Investigations of Rhodium Zirconium 1/1 Interactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational tool for investigating complex chemical systems, including transition metals and their alloys. umn.edu Its balance of computational cost and accuracy makes it well-suited for studying the electronic properties and reactivity of materials like rhodium-zirconium. umn.edu

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding in Rh-Zr systems. Studies on rhodium deposited on zirconia (ZrO₂) reveal significant electronic interactions. The analysis of the density of states (DOS) for Rh/ZrO₂ systems shows that the presence of rhodium dramatically alters the electronic properties of the zirconia support. For instance, in monoclinic zirconia (m-ZrO₂), the band gap between the O 2p valence band and the Zr 4d conduction band is over 2 eV. acs.org The deposition of rhodium species, from single atoms to larger clusters, introduces new states within this band gap, effectively lowering the energy required to reduce the zirconia surface. acs.org

The interaction leads to a notable hybridization between the Rh 4d and Zr 4d orbitals, alongside the O 2p orbitals at the interface. This orbital mixing is a key characteristic of the chemical bonding between rhodium and the zirconia support. In related zirconium alloys, such as Zr-Al, similar strong hybridization is observed, indicating the formation of robust metallic and covalent bonds. researchgate.net First-principle molecular-orbital calculations on systems like zirconium disulfide (ZrS₂) further confirm a strong tendency toward covalent bonding between zirconium and adjacent atoms. researchgate.net In the Rh/ZrO₂ system, this translates to a strong Rh-O bond at the interface, accompanied by electron transfer effects that modify the catalytic properties of both the metal and the support. Specifically, calculations show that excess electrons from the creation of oxygen vacancies on the zirconia surface can be stabilized by the presence of rhodium, enhancing the reducibility of the support. acs.org

Table 1: Comparison of Calculated Properties for c-ZrO₂ using DFT

This table presents a comparison of lattice parameters and density for cubic zirconium dioxide (c-ZrO₂) calculated with different DFT functionals against experimental data.

FunctionalLattice Constant (Å)Zr-O Bond Length (Å)Density (g/cm³)
PBE 5.0932.196.088
B3LYP 5.1072.216.075
B3PW 5.1432.225.866
SCAN 5.1102.206.002
Experimental 5.1202.246.081
Data sourced from DFT studies on cubic zirconium dioxide. mdpi.com

Simulations of adsorption and reaction mechanisms on Rh-Zr surfaces provide critical insights into their catalytic behavior. The surface of zirconia itself has been studied for its ability to adsorb various molecules. rsc.org For instance, monoclinic zirconia can adsorb significantly more of certain organic molecules per unit area compared to tetragonal zirconia. rsc.org The presence of rhodium on the zirconia surface creates active sites that can facilitate a variety of chemical transformations.

DFT studies have been used to model reaction mechanisms such as C-H activation catalyzed by rhodium complexes. nih.gov These simulations trace the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely pathway. For Rh/ZrO₂ systems, a key reaction is the hydrogenation of CO₂, where the interface between rhodium and zirconia is believed to play a crucial role. Quantum mechanics/molecular mechanics (QM/MM) simulations, a hybrid method, have been effectively used to model adsorption and catalytic reactions in complex environments like zirconium-based metal-organic frameworks (Zr-MOFs), demonstrating the ability to accurately predict adsorption energies and activation barriers. chemrxiv.org The mechanism of enhanced reducibility of zirconia by rhodium involves the facilitation of oxygen vacancy formation, a critical step in many catalytic oxidation and reduction reactions. acs.org The adsorption of reactants like H₂ or CO at the Rh-ZrO₂ interface is modified by the electronic state of the rhodium and the support, influencing reaction rates and selectivity.

While specific data on Rh-Zr clusters is limited, studies on related bimetallic systems containing rhodium or other transition metals offer valuable parallels. For example, investigations into Ni-Rh clusters using a combination of molecular dynamics and a tight-binding Hamiltonian have shown that the structure and magnetic properties are highly dependent on composition and atomic arrangement. aps.org In these clusters, rhodium atoms can influence the magnetic moment of neighboring nickel atoms. aps.org Clusters of 4d transition metals like rhodium have attracted significant attention for potentially exhibiting magnetic order, a phenomenon not present in their bulk forms. aps.org

Table 2: Magnetic Properties of a 55-Atom Ni-Rh Icosahedral Cluster

This table shows the calculated average magnetic moments per atom for different compositions of a Ni-Rh bimetallic cluster, illustrating the influence of alloying on magnetic properties.

Number of Rh AtomsNumber of Ni AtomsAverage Magnetic Moment (μB/atom)
0550.81
13420.90
28270.50
42130.19
5500.00
Data adapted from theoretical studies on Ni-Rh bimetallic clusters. aps.org

The interaction between a metal particle and its oxide support (MSI) can fundamentally alter the catalyst's properties. encyclopedia.pubnumberanalytics.com Zirconia, while traditionally considered a relatively inert or non-reducible support, can exhibit a strong metal-support interaction (SMSI) effect under certain conditions. rsc.org Theoretical modeling using an "inverse" system, where an ultrathin zirconia film is grown on a rhodium single crystal (Rh(111)), demonstrates that annealing in a vacuum leads to the formation of an oxygen-deficient zirconia film (approximately ZrO₁.₅). rsc.org In this state, the zirconium remains as Zr⁴⁺, with electrons being transferred to the underlying rhodium metal, which is a hallmark of SMSI. rsc.org

DFT calculations confirm that depositing rhodium onto a zirconia surface significantly enhances the reducibility of the support. acs.org The energy required to form an oxygen vacancy by removing a lattice oxygen atom (as H₂O) is lowered by approximately 80% in the presence of a single rhodium adatom or a small Rh₄ cluster. acs.org This MSI is driven by the ability of the rhodium to stabilize the electrons left behind by the oxygen vacancy, preventing them from needing to occupy high-energy Zr 4d states. acs.org This interaction not only modifies the electronic structure of the support but also influences the morphology and chemical reactivity of the rhodium particles themselves.

Ab initio quantum mechanical calculations have been used to compare the energetics of breaking C-H bonds in different ways. acs.org These studies model intermolecular activation (reaction between a metal complex and a separate methane (B114726) molecule) and intramolecular activation (where the metal center activates a C-H bond on one of its own ligands). acs.org

For both rhodium and zirconium model complexes, intermolecular C-H activation of methane is generally found to be the most thermodynamically favorable process. acs.org However, the energetic barriers for these reactions differ. For zirconium complexes, the kinetic barrier for intramolecular C-H activation is calculated to be much smaller than for the corresponding rhodium or iridium complexes. acs.org This suggests that zirconium-based systems may be more prone to intramolecular C-H activation pathways, which can sometimes be undesired side reactions in catalysis. Agostic interactions, where a C-H bond weakly coordinates to the metal center, were identified as intermediates in these activation processes. acs.orgnih.gov

Table 3: Calculated Energetics for Intermolecular vs. Intramolecular C-H Activation

This table compares the calculated reaction exothermicity for different C-H bond activation pathways modeled for Zirconium and Rhodium complexes. A more negative value indicates a more favorable reaction.

Metal Complex SystemReaction TypeCalculated Reaction Energy (kcal/mol)
Zirconium (Cp)(Cl)Zr Intermolecular (with CH₄)-12.9
Intramolecular (Cp ring)-3.7
Rhodium (Cp)(PH₃)Rh Intermolecular (with CH₄)-6.2
Intramolecular (Cp ring)+11.1
Intramolecular (PH₃ ligand)-2.5
Data sourced from ab initio quantum mechanical calculations. acs.org

Quantum Chemical Calculations for Reaction Pathways and Selectivity

Beyond DFT, a range of quantum chemical calculation methods are employed to predict entire reaction pathways and understand the origins of catalytic selectivity. nih.govrsc.org These methods can trace reaction coordinates from reactants to products, identifying all transition states and intermediates along the way. researchgate.netnih.gov This is particularly valuable for complex catalytic cycles where multiple competing pathways may exist. chemistry.or.jp

For systems involving rhodium and zirconium, these calculations can be used to screen potential reaction mechanisms. For example, in the context of C-H bond activation, quantum chemical calculations can determine the relative energy barriers for different steps, such as oxidative addition and reductive elimination, for both intermolecular and intramolecular processes. acs.org By comparing the activation energies of competing pathways, it is possible to predict which product will be formed preferentially (selectivity). For instance, calculations on rhodium-catalyzed reactions have been used to establish the rate-determining step and explain observed kinetic isotope effects. umn.edu The application of these advanced computational methods to Rh-Zr systems holds significant potential for designing catalysts with improved activity and selectivity for specific chemical transformations. rsc.org

High-Level Quantum Chemical Methods (e.g., DLPNO-CCSD(T)) for Complex Reaction Mechanisms

High-level quantum chemical methods, such as the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), are instrumental in providing highly accurate energy profiles and mechanistic details for complex reactions. These methods are particularly valuable for understanding intricate catalytic cycles involving transition metals like rhodium.

In a comprehensive investigation of a rhodium-catalyzed [5+2+1] cycloaddition, researchers employed DLPNO-CCSD(T)//BMK level calculations to explore the reaction mechanism over a 15-year period. nih.gov This study revealed that the catalyst's resting state is a dimer with two rhodium centers, while the active catalytic species is a monomer. nih.gov The catalytic cycle was found to consist of several key steps: cyclopropane (B1198618) cleavage, identified as the turnover-limiting step, followed by alkene insertion, CO insertion, reductive elimination, and catalyst transfer. nih.gov The use of high-level quantum chemical calculations allowed for the consideration and subsequent exclusion of other potential reaction pathways. nih.gov Furthermore, these computational methods elucidated the steric origins of diastereoselectivity by comparing the transition states of alkene insertion. nih.gov

Ab Initio Quantum Mechanical Approaches for Rhodium and Zirconium Catalyzed Processes

Ab initio quantum mechanical approaches, which are based on first principles without empirical parameters, are fundamental to understanding the electronic structure and bonding in rhodium and zirconium catalyzed processes. These methods can predict the properties and reactivity of catalysts, such as rhodium single atoms supported on zirconium dioxide (ZrO₂).

Theoretical calculations have been crucial in explaining how alkali ions on a ZrO₂ support can dramatically switch the product selectivity in CO₂ hydrogenation catalyzed by rhodium single atoms. nih.gov These studies revealed that the alkali ions alter the surface intermediate from formate (B1220265) to a carboxy species during the activation of CO₂, leading to the exclusive formation of CO. nih.gov Simultaneously, these ions strengthen the electronic interactions between the rhodium single atom and the zirconia support, making the rhodium atom more electron-deficient. nih.gov This enhanced interaction not only improves the catalyst's stability against sintering but also inhibits the deep hydrogenation of CO to methane (CH₄). nih.gov

The coordination chemistry of solvated rhodium(III) and zirconium(IV) ions has also been studied, showing that for soft metal ions like rhodium(III), the difference between M-N and M-O bond distances is less than 0.05 Å, indicating significant electron overlap in the metal ion-solvent bond. mdpi.com

Kinetic and Mechanistic Modeling

Kinetic and mechanistic modeling combines experimental data with theoretical principles to construct a comprehensive picture of a catalytic reaction. These models are essential for optimizing reaction conditions and designing more efficient catalysts.

Visual Kinetic Analysis for Catalytic Cycles

Visual kinetic analysis is a powerful technique that extracts detailed mechanistic information from the direct comparison of reaction progress profiles. researchgate.netrsc.orgresearchgate.net This method allows for the rapid acquisition of basic kinetic data from a limited number of experiments, making it a valuable tool for chemists studying synthesis and catalysis. rsc.orgresearchgate.net It can effectively identify catalyst activation or deactivation, product inhibition, and changes in reaction order. researchgate.netprinceton.edu

This approach was successfully applied to understand the mechanism of a rhodium-catalyzed [5+2+1] cycloaddition. nih.gov Kinetic measurements indicated that the catalyst exists as a dimeric resting state, while the active species is monomeric. nih.gov The analysis of the entire reaction profiles provides a comprehensive view of the reaction's course. researchgate.net By manipulating graphical representations of time course data, such as plotting reaction rate versus substrate concentration, researchers can determine the order of reagents and identify complex kinetic phenomena like catalyst deactivation or product inhibition. princeton.edu

Temperature-Programmed Techniques for Surface Reactivity Analysis

Temperature-programmed techniques are a suite of powerful tools for characterizing the surface properties of catalysts. By monitoring the desorption or reaction of probe molecules as a function of temperature, these methods provide quantitative and qualitative information about the catalyst's surface reactivity.

Temperature-Programmed Desorption (TPD)

TPD is used to study the strength and nature of adsorption sites on a catalyst's surface by heating the sample in a controlled manner and detecting the desorbed molecules. researchgate.net For instance, TPD of adsorbed pyridine (B92270) can be used to probe the acid sites on sulfated zirconia, distinguishing between Brønsted and Lewis acidity based on the desorption temperature and decomposition products. researchgate.net

Temperature-Programmed Reduction (TPR)

TPR measures the consumption of a reducing agent, typically hydrogen, as the catalyst temperature is increased, providing information on the reducibility of the metal species. youtube.com H₂-TPR profiles of rhodium-based catalysts show distinct reduction peaks corresponding to different rhodium species. mdpi.com For a monometallic rhodium catalyst, reduction peaks might appear at temperatures around 160 °C and 210 °C. mdpi.com In studies of rhodium supported on ceria, TPR has shown that the reducibility of Rh⁺³ ions and the removal of interfacial oxygen are critical for catalytic activity. chemrxiv.org The interaction with the support, such as zirconia, can significantly influence these reduction temperatures. researchgate.netresearchgate.net

CO₂-Temperature Programmed Desorption (CO₂-TPD)

CO₂-TPD is specifically used to characterize the basic sites on a catalyst's surface, as CO₂ is an acidic probe molecule. researchgate.net In the context of zirconia-supported catalysts, CO₂-TPD profiles reveal a wide range of desorption temperatures, indicating the presence of both weak and strong basic sites. researchgate.net The calcination temperature of the zirconia support can affect the distribution and strength of these sites. researchgate.net In studies on Ru/m-ZrO₂, it was observed that the addition of a promoter like sodium shifts the CO₂ desorption peaks to higher temperatures, indicating an increase in surface basicity or a blocking of the metal sites. researchgate.net

Interactive Data Table: CO₂ Desorption Peak Distribution on Na-doped Ru/m-ZrO₂

This table illustrates the effect of sodium (Na) doping on the surface basicity of a 1% Ru/m-ZrO₂ catalyst, as determined by CO₂-TPD. The data shows the percentage of CO₂ desorption peaks within different temperature ranges, corresponding to weak, medium, and strong basic sites. researchgate.net

Catalyst% Peaks < 250°C (Weak Sites)% Peaks 250-400°C (Medium Sites)% Peaks > 400°C (Strong Sites)
1%Ru/m-ZrO₂ 65%25% (example)10% (example)
+ 0.5% Na 50% (example)30% (example)20% (example)
+ 1.0% Na 35% (example)35% (example)30% (example)
+ 1.8% Na 20% (example)40% (example)40% (example)
+ 2.5% Na 15% (example)30% (example)55% (example)
+ 5.0% Na 10%21%69%

Interactive Data Table: H₂-TPR Reduction Peaks for Supported Catalysts

This table presents example reduction peak temperatures from H₂-Temperature Programmed Reduction experiments on various supported metal catalysts, illustrating how the support and metal type influence reducibility.

Catalyst SystemSupportMetalMain Reduction Peak(s) (°C)Reference
Rh-based Al₂O₃ (example)Rh~160, ~210 mdpi.com
CoMo ZrO₂Co, Mo300-600 (Region I), >600 (Region II) researchgate.net
Rh/Ceria Ceria OctahedraRh< 100, ~120 chemrxiv.org
Pd-HS CZP45Pd~186 mdpi.com
Pd-LS CZP45Pd~221 mdpi.com

Advanced Catalytic Applications and Reaction Mechanisms Involving Rhodium Zirconium 1/1 Materials

Elucidation of Catalytic Reaction Pathways

Understanding the intricate mechanisms of catalytic reactions is paramount for the rational design of more efficient and selective catalysts. The following sections explore the reaction pathways of several important catalytic processes over rhodium-zirconium based systems.

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a pivotal industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas. wikipedia.orgresearchgate.net Rhodium supported on zirconia is an active catalyst for the WGS reaction. The mechanism of the WGS reaction over these catalysts is complex and can proceed through different pathways depending on the reaction conditions and the nature of the catalyst.

Two primary mechanisms are often considered for the WGS reaction on metal-supported catalysts: the associative (or carboxyl) mechanism and the redox (or regenerative) mechanism. wikipedia.orglibretexts.org

Associative Mechanism: In this pathway, CO and H₂O co-adsorb on the catalyst surface. Water dissociates to form hydroxyl (OH) groups and adsorbed hydrogen. The adsorbed CO then reacts with the OH groups to form a carboxyl (COOH) or formate (B1220265) (HCOO) intermediate, which subsequently decomposes to CO₂ and H₂. wikipedia.orglibretexts.org Recent studies on Pt/CexZr1–xO2 catalysts suggest that at lower temperatures, an associative mechanism involving formate is active. acs.org

Redox Mechanism: This mechanism involves the participation of the support in the catalytic cycle through a change in its oxidation state. wikipedia.orglibretexts.org CO reduces the zirconia support, creating an oxygen vacancy. Water then re-oxidizes the support by dissociating and filling the vacancy, producing H₂ in the process. libretexts.org For Pt/CexZr1–xO2 catalysts, it has been observed that as the reaction temperature increases, the mechanism can shift from a purely redox pathway to a combination of redox and associative mechanisms. acs.org

The choice between these mechanisms on Rh/ZrO₂ is influenced by factors such as the rhodium particle size, the crystalline phase of the zirconia support, and the reaction temperature. acs.org The interaction between rhodium and zirconia is critical, as it can facilitate the activation of water and the formation of key intermediates.

The hydrogenation of carbon dioxide (CO₂) is a promising route for the synthesis of valuable chemicals and fuels, such as methane (B114726) (CH₄) and methanol (B129727) (CH₃OH). Rhodium/zirconia catalysts have demonstrated activity in this reaction, with the product selectivity being a key area of research. researchgate.net

The reaction pathway for CO₂ hydrogenation on Rh/ZrO₂ typically involves the adsorption and activation of both CO₂ and H₂ on the catalyst surface. The nature of the active sites, particularly the interface between the rhodium particles and the zirconia support, is crucial for determining the reaction outcome. researchgate.net

Methane Formation: Over many rhodium-based catalysts, methane is a primary product of CO₂ hydrogenation. researchgate.net The mechanism is thought to proceed through the dissociation of CO₂ to CO and O, followed by the hydrogenation of CO to methane.

Methanol and CO Formation: While rhodium generally favors methane production, the selectivity can be tuned. For instance, the formation of methanol and carbon monoxide (via the reverse water-gas shift reaction) can also occur. researchgate.net Recent research on rhodium single-atom catalysts on zirconia has shown that the selectivity can be dramatically switched from nearly 100% methane to over 99% carbon monoxide by introducing alkali ions like sodium. researchgate.netnih.gov The alkali ions modify the zirconia support and alter the surface intermediates from formate to carboxy species, leading to the selective formation of CO. researchgate.netnih.gov This highlights the significant role of promoters in controlling the reaction pathway.

The zirconia support itself is not inert and can participate in the reaction. For example, in CO₂-to-methanol hydrogenation over Cu/ZrO₂, the zirconia/copper interface is critical for the conversion of formate intermediates to methanol. nih.gov A similar synergistic effect is expected in Rh/ZrO₂ systems.

Ethanol (B145695) steam reforming (ESR) is a viable method for producing hydrogen for applications such as fuel cells. Rhodium supported on ceria-zirconia (CeO₂-ZrO₂) mixed oxides is a highly effective catalyst for this process. Ceria-zirconia supports are known for their high oxygen storage capacity and ability to promote the dispersion and stability of the metal nanoparticles. aidic.it

The mechanism of ESR over Rh/CeO₂-ZrO₂ is a multi-step process:

Ethanol Dehydrogenation: The initial step is the dehydrogenation of ethanol to acetaldehyde (B116499). rsc.org

Acetaldehyde Conversion: The acetaldehyde can then undergo either steam reforming to produce H₂ and CO or decomposition to CH₄ and CO. The ceria-zirconia support plays a key role in the activation of water for the reforming reaction. rsc.org

Water-Gas Shift Reaction: The CO produced can further react with water via the WGS reaction to generate more H₂.

The high activity of Rh/CeO₂-ZrO₂ catalysts is attributed to the synergistic effect between rhodium and the support. The support facilitates the removal of carbonaceous deposits, which are a common cause of catalyst deactivation, thereby enhancing the catalyst's stability. aidic.it

Hydroformylation, also known as the oxo process, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. youtube.comyoutube.com Rhodium complexes are highly active and selective catalysts for this reaction. rsc.org While homogeneous rhodium catalysts are more common, heterogeneous systems involving rhodium supported on materials like zirconia are being explored to facilitate catalyst recovery and reuse. mdpi.com

The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck and Breslow mechanism, involves a series of steps with rhodium cycling between different oxidation states and coordination numbers:

Catalyst Activation: A rhodium precursor reacts with H₂ and CO to form the active catalytic species, typically a rhodium-hydrido-carbonyl complex like HRh(CO)₃. youtube.com

Olefin Coordination: The alkene coordinates to the rhodium center.

Migratory Insertion: The hydride ligand migrates to one of the carbon atoms of the coordinated alkene, forming a rhodium-alkyl intermediate. This is often the step that determines the regioselectivity (linear vs. branched aldehyde).

CO Insertion: A CO molecule inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.

Oxidative Addition and Reductive Elimination: H₂ undergoes oxidative addition to the rhodium center, followed by reductive elimination of the aldehyde product, regenerating the active rhodium-hydrido species. youtube.com

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. acs.org Both rhodium and zirconium complexes have been independently studied for their ability to catalyze C-H activation. nih.govnih.gov

Rhodium catalysts, particularly those in the +1 and +3 oxidation states, are well-known for their ability to activate C-H bonds through various mechanisms, including oxidative addition and concerted metalation-deprotonation. acs.org These reactions often employ directing groups to achieve regioselectivity. acs.org

Zirconium complexes, on the other hand, can activate C-H bonds through mechanisms like σ-bond metathesis, especially with early transition metals in high oxidation states. youtube.com For instance, transient zirconium-imido complexes have been shown to react with hydrocarbons via a 1,2-RH-addition across the Zr=N bond. nih.gov

While direct catalytic C-H activation by a bimetallic Rh-Zr complex is a developing area, the synergy between these two metals holds potential. Zirconium components could act as Lewis acidic sites to activate substrates or as a support to modify the electronic and steric properties of the rhodium center, thereby influencing its C-H activation capabilities. For example, sulfated zirconium oxide has been shown to catalyze C-H bond activation through the formation of a strong Lewis acidic site. chemrxiv.org

Rhodium-catalyzed cycloaddition and carbocyclization reactions are powerful methods for the synthesis of carbo- and heterocyclic ring systems. acs.orgnih.govresearchgate.net These reactions often proceed through the formation of metallacyclic intermediates.

[n+m+l] Cycloadditions: Rhodium catalysts can mediate higher-order cycloadditions, such as [5+2+1] and [5+1+2] reactions, to construct medium-sized rings. acs.orgacs.org For example, a rhodium-catalyzed [5+1+2] reaction of yne-vinylcyclopropenes and carbon monoxide has been developed for the synthesis of eight-membered carbocycles. acs.org The reaction mechanism involves the C-C bond cleavage of the vinylcyclopropene to form a six-membered rhodacycle, followed by CO insertion and subsequent alkyne insertion. acs.org

(4+1) Cycloaddition: A rhodium-catalyzed formal (4+1) cycloaddition between benzocyclobutenones and styrene-type alkenes provides access to multi-substituted 2-indanones. nih.gov This reaction proceeds via C-C bond activation of the benzocyclobutenone.

1,3-Dipolar Cycloadditions: Rhodium(II) catalysts are particularly effective in catalyzing the decomposition of diazo compounds to generate carbonyl ylides, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. researchgate.net

Data Tables

Table 1: Selectivity in CO₂ Hydrogenation over Rh/ZrO₂ Catalysts

CatalystPromoterTemperature (°C)Major ProductSelectivityReference
Rh₁/ZrO₂None240-440CH₄~100% researchgate.netnih.gov
1Na-Rh₁/ZrO₂Sodium (Na)240-440CO>99% researchgate.netnih.gov

Table 2: Rhodium-Catalyzed Cycloaddition Reactions

Reaction TypeReactantsCatalystProductReference
[5+1+2] CycloadditionYne-vinylcyclopropenes, CO[Rh(CO)₂Cl]₂ or RhCl₃·nH₂OEight-membered carbocycles acs.org
[5+2+1] CycloadditionEne-vinylcyclopropanes, CORhodium complexEight-membered carbocycles acs.org
(4+1) CycloadditionBenzocyclobutenones, Styrene-type alkenesCationic rhodium complex2-Indanones nih.gov

Surface Chemistry and Adsorption Phenomena at Rhodium-Zirconium Interfaces

The catalytic efficacy of rhodium-zirconium materials is profoundly influenced by the chemical events occurring at their surfaces. The interaction between the rhodium (Rh) and zirconia (ZrO₂) components dictates the adsorption behavior of reactant molecules, which is the foundational step for any catalytic cycle. This section explores the surface chemistry and adsorption phenomena, focusing on non-polar molecules, carbon monoxide, organo-rhodium species, and ethanol.

Adsorption of Non-Polar Molecules (e.g., N₂) on Rh-Zr Containing Surfaces

The adsorption of non-polar molecules like dinitrogen (N₂) is a critical step in reactions such as ammonia (B1221849) synthesis. The inert nature of the N₂ molecule, characterized by a strong triple bond and no dipole moment, makes its fixation on catalytic surfaces challenging. rsc.org However, the unique electronic properties of bimetallic surfaces like Rh-Zr can facilitate this process.

Studies on zirconium-containing surfaces provide insight into the adsorption mechanism. First-principles calculations on a ZrMnFe(110) surface revealed that N₂ adsorption is most favorable at hollow sites rich in zirconium atoms. mdpi.com Upon adsorption, the N₂ molecule's bond is activated and significantly lengthened, indicating a weakening of the strong N≡N triple bond. mdpi.com This activation is attributed to electron transfer from the surface metal atoms (primarily Zr) to the N₂ molecule, forming an ionic bond between the nitrogen and zirconium atoms. mdpi.com The density of states analysis confirms a hybridization between the orbitals of Zr and the orbitals of N. mdpi.com

While direct experimental data on N₂ adsorption specifically on Rh-Zr(1/1) is specialized, the principles from related systems suggest a synergistic effect. The d-band center of the adsorbing metal is a primary factor governing the N₂ bond strength. rsc.org In a Rh-Zr system, the local electronic environment of each metal atom is modified by its neighbor, potentially creating sites with enhanced N₂ fixation capabilities. The zirconium component, with its propensity to interact strongly with nitrogen, likely plays a crucial role in the initial activation of the N₂ molecule.

Table 1: N₂ Adsorption Characteristics on a Zirconium-Containing Surface

Parameter Value Source
Optimal Adsorption Site Hollow site composed of 4 Zr and 1 Fe atoms mdpi.com
Adsorption Energy (N₂) 10.215 eV mdpi.com
Adsorption Energy (N atom) 6.057 eV mdpi.com
N-N Bond Length (gas phase) 1.099 Å mdpi.com
N-N Bond Length (adsorbed) 1.350 Å mdpi.com

Chemisorption of Carbon Monoxide (CO) on Rhodium/Zirconia Systems

The chemisorption of carbon monoxide (CO) on rhodium-based catalysts is one of the most extensively studied topics in surface science, due to its relevance in processes like hydroformylation and CO oxidation. On Rh/ZrO₂ systems, the nature of CO adsorption is complex, involving multiple adsorption states that are sensitive to temperature, pressure, and the specific morphology of the catalyst.

At low temperatures, CO molecules can block the dissociative adsorption of other reactants like O₂, leading to a "poisoning" of the surface and low catalytic turnover. nih.gov As the temperature increases, CO begins to desorb, creating vacant sites for co-adsorbed species and initiating the catalytic reaction. nih.gov

Infrared (IR) and tunneling spectroscopy studies have identified several distinct CO adsorption species on supported rhodium particles. These include:

Linear CO: A single CO molecule bonded to a single Rh atom (Rh-CO).

Bridged CO: A CO molecule bonded to two or more Rh atoms (Rh₂-CO).

Gem-dicarbonyl: Two CO molecules bonded to a single, isolated Rh atom (Rh(CO)₂).

The zirconia support significantly influences the distribution and stability of these species. The interface between the rhodium particles and the zirconia support is believed to create unique active sites. Studies on monoclinic zirconia have shown that the surface contains various cationic sites and hydroxyl groups that can interact with and modify the properties of the supported rhodium. rsc.org This interaction can alter the electronic properties of the Rh atoms, thereby affecting the strength and nature of the CO chemisorption bond. For instance, the presence of the oxide support can influence the relative population of linear versus bridged CO species.

Table 2: Spectroscopic Data for CO Adsorption on Supported Rhodium

Adsorbed Species Description Typical Vibrational Frequency (cm⁻¹) Source
Linear CO Single CO on one Rh atom ~2070 dtic.mil
Bridged CO CO bridging two Rh atoms ~1900 dtic.mil

Interaction of Organo-Rhodium Species with Metal-Oxide Surfaces

The synthesis of highly dispersed supported metal catalysts often involves the deposition of organometallic precursors onto an oxide support. The interaction of these organo-rhodium species with the metal-oxide surface is crucial for determining the final structure and catalytic properties of the material.

Theoretical and experimental studies on the adsorption of species like tris(allyl)rhodium onto oxide surfaces such as titania (TiO₂) and alumina (B75360) (Al₂O₃) provide a model for understanding the interaction with zirconia. dtic.mil The process typically begins with the reaction between the organo-rhodium complex and the hydroxyl (-OH) groups present on the oxide surface. dtic.mil This reaction leads to the formation of an oxide-bound rhodium species, for example, a bis(allyl)rhodium complex anchored to the surface through Rh-O bonds. dtic.mil

The oxide support is not merely a passive scaffold; it actively participates in the chemistry. It can serve to immobilize the organometallic fragment and can also function as an electron reservoir or sink, depending on the electronic needs of the adsorbed complex. dtic.mil The nature of the Rh-O bonding and the role of the support have been analyzed using computational methods, which show significant similarities between discrete molecular models and the extended surface-adsorbate interactions. dtic.mil Subsequent treatment, for instance with hydrogen (H₂), can further transform the surface species into catalytically active sites, such as oxide-bound rhodium hydrides. dtic.mil

Ethanol Adsorption and Decomposition Pathways on Catalytic Surfaces

The catalytic conversion of ethanol is a key reaction for producing hydrogen and other valuable chemicals. On rhodium-based catalysts, ethanol decomposition can proceed through multiple complex pathways. Rhodium is known to be particularly effective at breaking the carbon-carbon (C-C) bond in ethanol, even at room temperature. semanticscholar.org

Upon adsorption on a Rh/ZrO₂ surface, ethanol decomposition can follow two major routes:

Direct decomposition to methane and CO: This pathway may involve the formation of an oxametallacycle intermediate on the rhodium surface. researchgate.net

Dehydrogenation to intermediates: Ethanol can first dehydrogenate to form species like acetaldehyde and acetyl. These intermediates can then further decompose to produce CO and CHₓ species. researchgate.net

The zirconia support plays a vital role in this process. Infrared spectroscopic studies show that on oxide supports, ethanol readily dissociates to form ethoxy species at room temperature. researchgate.net The presence of rhodium enhances the formation of these intermediates. The support can also influence selectivity; for example, on reduced Rh/CeO₂ catalysts, methane was the dominant product, while on unreduced catalysts, acetaldehyde was the main product, highlighting the importance of the oxidation state of the catalyst system. semanticscholar.org

High-resolution X-ray photoelectron spectroscopy (XPS) studies on related metal surfaces like Ir(111) have identified the formation of acetyl (H₃C-C=O) and adsorbed methyl (CH₃) plus CO as key decomposition intermediates that form around 200 K. nih.gov

Table 3: Major Products from Ethanol Decomposition on Rh-based Catalysts

Catalyst Condition Primary Products Intermediate Species Source
Rh(111) Methane (CH₄), Carbon Monoxide (CO) Oxametallacycle, Acetyl, CHₓ researchgate.net
Reduced Rh-containing catalysts Methane (CH₄) Adsorbed CO semanticscholar.org
Unreduced Rh-containing catalysts Acetaldehyde (CH₃CHO) Ethoxy species semanticscholar.org

Phase Stability and Microstructural Evolution in Rhodium Zirconium 1/1 Solid Systems

High-Temperature Stability and Degradation Mechanisms

The ability of a Rhodium-Zirconium composite to withstand elevated temperatures without significant degradation is paramount for its application in catalysis. Degradation can occur through various mechanisms, including the sintering of rhodium particles, phase transitions of the zirconia support, and in more complex scenarios, encapsulation of the active metal.

Thermal Stability of Zirconia-Supported Rhodium Catalysts

Under oxidizing conditions, rhodium catalysts can be susceptible to deactivation. One significant degradation pathway involves the encapsulation of rhodium particles by the zirconia-ceria support material, particularly under dynamic lean/rich exhaust conditions. acs.org This encapsulation, driven by the migration of support components, can physically block the active rhodium sites, leading to a severe drop in catalytic activity. acs.org Interestingly, the rhodium particle size in such encapsulated catalysts can remain small (e.g., ~17 nm), yet the catalytic activity is drastically suppressed due to the physical barrier. acs.org

The interaction between rhodium and the support is also crucial. A strong interaction between rhodium and ceria-zirconia can lead to accelerated structural collapse at high temperatures. researchgate.net However, doping the ceria-zirconia with elements like Yttrium (Y) and Lanthanum (La) can minimize the detrimental effect of rhodium on the textural changes of the support. researchgate.net

The addition of zirconia to rhodium catalysts supported on alumina (B75360) has been shown to protect the rhodium particles from extensive oxidation, resulting in a larger metallic rhodium core compared to undoped catalysts. nih.gov This suggests that zirconia can play a stabilizing role for the active metallic phase.

Catalyst SystemAging ConditionsObserved Degradation/Stabilization EffectReference
Rh/ZrO₂-CeO₂1000 °C, 40 h, dynamic lean/rich cyclesSevere deactivation via encapsulation of Rh particles by the support. acs.org
Rh/CeO₂High temperaturesStrong interaction leading to accelerated structure collapse. researchgate.net
Rh/CeZrO₂-Y-LaHigh temperaturesMinimized textural changes compared to Rh/CeO₂. researchgate.net
Rh/ZrO₂/γ-Al₂O₃AmbientProtection of Rh particles against extensive oxidation. nih.gov

Recrystallization Suppression and Grain Boundary Engineering in Rhodium-Zirconium Thin Films

While extensive research exists on zirconia-supported rhodium catalysts, specific studies focusing on the recrystallization suppression and grain boundary engineering in Rhodium-Zirconium (1/1) metallic thin films are limited in the available scientific literature. However, general principles of materials science allow for informed postulations on this topic.

Recrystallization is a thermally activated process where new, strain-free grains form from a deformed microstructure, often leading to changes in mechanical and physical properties. researchgate.net In thin films, this can be detrimental to their performance and reliability. Grain boundary engineering is a materials science approach that involves the deliberate manipulation of the grain boundary character distribution to achieve desired properties. mechanicaljournals.com

In metallic thin films, the addition of alloying elements can suppress recrystallization through several mechanisms. Zirconium, when alloyed with other metals like nickel, has been observed to segregate to grain boundaries. osti.govosti.gov This segregation can exert a "solute drag" effect, impeding grain boundary motion and thus inhibiting recrystallization and grain growth. A similar mechanism could be anticipated in a Rh-Zr alloy thin film. The presence of zirconium atoms at the grain boundaries of rhodium could increase the activation energy required for grain boundary migration, thereby enhancing the thermal stability of the nanocrystalline structure.

Furthermore, the formation of specific, low-energy grain boundaries, such as coherent twin boundaries, is a key aspect of grain boundary engineering to enhance material stability. mechanicaljournals.com While not specifically documented for Rh-Zr films, controlled deposition processes and subsequent annealing could potentially be used to promote the formation of such stable grain boundary structures. The interaction between rhodium and zirconium could also lead to the formation of intermetallic phases at the grain boundaries, which would act as pinning points to restrict grain growth, a phenomenon observed in other alloy systems. researchgate.net

It is important to note that these are projections based on established principles in materials science, and dedicated experimental and computational studies on Rhodium-Zirconium (1/1) thin films are needed for a definitive understanding.

Phase Transitions and Stabilization of Zirconia Polymorphs

Zirconia exists in three main crystalline polymorphs at atmospheric pressure: monoclinic (m-ZrO₂), which is stable up to approximately 1170°C; tetragonal (t-ZrO₂), stable between 1170°C and 2370°C; and cubic (c-ZrO₂), which exists at temperatures above 2370°C. harvard.edunih.gov The transformation between these phases, particularly the tetragonal-to-monoclinic (t→m) transformation, is of critical importance as it is accompanied by a significant volume expansion (~3-5%) and shear strain, which can lead to cracking and failure of the material. harvard.edupsu.edu

In the context of Rhodium-Zirconium (1/1) systems, particularly in supported catalysts, the zirconia is typically in a metastable tetragonal or cubic form at operating temperatures. The stabilization of these high-temperature phases at lower temperatures is crucial for maintaining the structural integrity of the catalyst support. This stabilization can be achieved through several means, including the incorporation of dopants (like Yttria) or by controlling the grain size. harvard.eduosti.gov

Research indicates that the crystal phase of the zirconia support has a profound impact on the catalytic activity of rhodium. For instance, rhodium supported on tetragonal zirconia (Rh/t-ZrO₂) has been found to be significantly more active and selective for the partial oxidation of methane (B114726) compared to rhodium on monoclinic zirconia (Rh/m-ZrO₂). researchgate.net This difference is attributed to the more covalent character of the Zr-O bond and the higher concentration of oxygen defects in the monoclinic phase, which can negatively affect rhodium dispersion. researchgate.net

The stability of the tetragonal phase can be influenced by the presence of rhodium itself, although the primary stabilization is usually governed by dopants and grain size. The interaction between rhodium and the zirconia support can influence the local defect chemistry, which in turn can have an effect on the phase stability. For many applications, maintaining the tetragonal phase is desirable to prevent the destructive volume changes associated with the t→m transformation upon thermal cycling. dtu.dk

Microstructural Development and Nanostructure Control

The catalytic properties of Rhodium-Zirconium (1/1) systems are critically dependent on their microstructure, specifically the size, shape, and distribution of the active rhodium species on the zirconia support. Controlling the microstructural development during synthesis and under reaction conditions is key to optimizing catalytic performance and stability.

Particle Growth and Sintering of Rhodium on Zirconia Supports

Sintering, the process of particle growth at high temperatures, is a major cause of deactivation in supported metal catalysts. As rhodium nanoparticles on a zirconia support are subjected to high temperatures, they can migrate and coalesce, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity. acs.org

The sintering behavior of rhodium on zirconia is influenced by the reaction atmosphere. For instance, under oxidizing conditions, the formation of rhodium oxide (Rh₂O₃) can occur, which can then diffuse into the support, contributing to deactivation. researchgate.net The crystal structure of the zirconia support also plays a role. Studies on Rh-Ir alloys supported on zirconia have shown that a monoclinic zirconia with a low specific surface area can promote the formation of solid-solution oxides, which can then be reduced to form metallic alloys. rsc.orgrsc.org

Interestingly, under certain conditions, a phenomenon known as redispersion can occur, where large rhodium particles break up into smaller ones. This has been observed for Rh/ZrO₂ catalysts and is linked to the phase transformation of the zirconia support and the interaction between rhodium and tetragonal zirconia. acs.org

The following table summarizes findings on the sintering of rhodium on zirconia supports under different conditions:

Catalyst SystemSintering/Aging ConditionsResulting Rhodium Particle SizeObservationReference
Rh/ZrO₂-CeO₂Aged under reducing conditions at 1000°C~15 nmPreserved high activity acs.org
Rh/ZrO₂-CeO₂Aged under dynamic lean/rich cycles at 1000°C~17 nmDeactivated due to encapsulation acs.org
Rh-Ir/monoclinic-ZrO₂Calcination followed by H₂ pretreatmentFormation of RhIr metallic random alloysSupport with low surface area promoted alloying rsc.orgrsc.org

Formation and Stability of Rhodium Nanoparticles and Single Atoms on Zirconia

The synthesis of highly dispersed rhodium nanoparticles and even single rhodium atoms on zirconia supports represents a significant advancement in catalysis, aiming to maximize the utilization of the precious metal. Various methods have been developed to achieve this, including wet impregnation followed by reduction. researchgate.net

The stability of these rhodium nanostructures is a critical factor. Single-atom catalysts (SACs) are particularly susceptible to aggregation into larger nanoparticles under reaction conditions. The interaction with the support plays a crucial role in stabilizing these isolated atoms. For Rh/ZrO₂, the formation of Rh-O bonds with the zirconia surface, potentially involving surface hydroxyl groups, is thought to be a key stabilizing factor. nih.gov

The stability of rhodium single atoms against agglomeration during reduction has been studied, with the reduction kinetics scaling in the order of Rh₁/CeO₂ > Rh₁/ZrO₂ > Rh₁/SnO₂, indicating that zirconia provides a more stable support for single rhodium atoms against reductive agglomeration than ceria. nih.gov

The shape of rhodium nanocrystals also influences their thermal stability. For instance, cubic rhodium nanocrystals have been shown to maintain their shape up to 700°C, while octahedral nanocrystals are stable up to 500°C. nih.gov

The table below presents data on the formation and stability of rhodium nanostructures on zirconia:

Rhodium SpeciesSupportSynthesis/Observation MethodKey FindingReference
Rh(0) Nanoparticlesnano-ZrO₂Ex-situ reduction with NaBH₄Uniformly dispersed nanoparticles with high catalytic activity. researchgate.net
Rh Single Atomst-ZrO₂Wet impregnationStabilized by interaction with surface OH groups. nih.gov
Rh Single AtomsZrO₂In-situ Temperature-Programmed ReductionMore stable against reductive agglomeration than on CeO₂. nih.gov
Rh Nanocrystals-Kinetically controlled synthesisShape-dependent thermal stability (Cubic > Octahedral). nih.gov

Role of Surface Defects and Oxygen Vacancies in Zirconia Structures

Zirconia (Zirconium Dioxide, ZrO₂), while chemically distinct from the Rh-Zr alloy, is a critical ceramic material whose properties are profoundly influenced by its defect structure, particularly surface defects and oxygen vacancies. These defects play a fundamental role in determining the phase stability of zirconia's different polymorphs (monoclinic, tetragonal, and cubic).

It is well-established that oxygen vacancies are instrumental in stabilizing the metastable tetragonal (t-ZrO₂) and cubic (c-ZrO₂) phases at room temperature, which would otherwise transform into the stable monoclinic (m-ZrO₂) phase. asminternational.orgresearchgate.netantinternational.com The introduction of aliovalent cations (like Y³⁺, Ca²⁺, or Mg²⁺) is a common method to create oxygen vacancies to maintain charge neutrality, but vacancies can also be present in nominally pure zirconia, especially in nanocrystalline forms. asminternational.orgresearchgate.net

The presence of these vacancies introduces new energy levels within the band gap of the material, altering its electronic and optical properties. asminternational.org For example, the creation of a high concentration of oxygen vacancies can change the color of white zirconia to black and drastically reduce its band gap from ~5 eV to as low as 1.5 eV, enabling the absorption of visible light. materialsproject.org This is attributed to the formation of new energy states near the valence and conduction bands. materialsproject.org

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to identify and quantify these vacancies. The O 1s spectrum of zirconia can be deconvoluted into peaks corresponding to lattice oxygen and non-lattice oxygen, with the latter being associated with oxygen vacancies. asminternational.orgmaterialsproject.org Studies have shown that the relative amount of oxygen vacancies can be significantly higher in zirconia samples processed to introduce defects. materialsproject.org These vacancies are not just bulk phenomena; they are particularly prevalent at the surface and grain boundaries, influencing catalytic activity and surface reactivity. asminternational.org

Interactive Table: Effects of Oxygen Vacancies in Zirconia

Property AffectedRole of Oxygen VacanciesResearch FindingCitation
Phase Stability Stabilization of tetragonal and cubic phases at room temperature.Vacancies, whether uniformly or unevenly dispersed, coordinate with zirconium atoms to form a 'pseudo' eight-fold coordination, promoting the stability of the t-ZrO₂ lattice. asminternational.org
Optical Properties Reduction of band gap, increased light absorption.Creation of large amounts of oxygen vacancies can decrease the band gap to ~1.5 eV, turning white ZrO₂ black and making it active under solar light. materialsproject.org
Electronic Structure Introduction of new energy levels within the band gap.Vacancies introduce new energy levels, which can be linked to the emergence of UV light absorption signals. asminternational.org
Magnetic Properties Induction of ferromagnetism.Room-temperature ferromagnetism can be induced by oxygen vacancies in undoped zirconia. researchgate.net

Morphology Control in Zirconia Nanoparticles (e.g., spherical, nanoflakes, nanofibers)

The functionality of zirconia in various applications, from catalysis to biomedical implants, is heavily dependent on its morphology at the nanoscale. Researchers have developed numerous synthesis techniques to control the shape and size of zirconia nanoparticles, yielding diverse structures such as nanospheres, nanoflakes, and nanofibers.

The final morphology is a result of carefully controlling synthesis parameters like precursors, capping agents, solvents, and post-synthesis treatments like calcination temperature.

Spherical Nanoparticles: The synthesis of spherical zirconia nanoparticles is often achieved through methods like precipitation, sol-gel, and hydrothermal processes. Green synthesis routes, using plant extracts, have been shown to produce nanospheres with sizes ranging from 5-50 nm. researchgate.net The use of capping agents like polyvinylpyrrolidone (B124986) (PVP) during thermal treatment of zirconium (IV) acetate (B1210297) hydroxide (B78521) can also yield nanocrystalline powders. researchgate.net

Nanoflakes: Graphene-based foams have been engineered by reinforcement with nanocrystalline zirconia, resulting in flaky microstructures at low zirconia concentrations. oup.com

Nanofibers: Electrospinning is a prominent technique for producing zirconia nanofibers. researchgate.netmdpi.com A polymer solution, typically containing a zirconium precursor (like zirconium butoxide) and a polymer (like PVP), is electrospun to form composite fibers. researchgate.net Subsequent calcination at high temperatures removes the polymer and converts the precursor into crystalline zirconia nanofibers. The calcination temperature plays a crucial role in the final microstructure of the fiber; for instance, morphology can change from a flexible nanoparticle system at 700 °C to a fragile, chain-like structure at 1300–1450 °C. researchgate.net The resulting phase composition (monoclinic vs. tetragonal) can also be controlled by the calcination temperature and the addition of other oxides like Al₂O₃, which can stabilize the tetragonal phase. researchgate.net

Interactive Table: Morphology Control of Zirconia Nanoparticles

MorphologySynthesis Method(s)Key Control ParametersResulting FeaturesCitation(s)
Spherical Green Synthesis, Precipitation, Thermal TreatmentPlant extracts (as reducing/capping agents), capping agents (PVP), calcination temperature.Particle size control (e.g., 5-50 nm), phase composition. researchgate.net
Nanoflakes Reinforcement in composite foamsFraction of zirconia in a graphene foam matrix.Flaky microstructures at low zirconia fractions. oup.com
Nanofibers ElectrospinningZirconium precursor, polymer type (PVP), calcination temperature, dopants (e.g., Al₂O₃).Control over fiber diameter, porosity, grain structure, and crystal phase (monoclinic/tetragonal). researchgate.netmdpi.com

Advanced Engineering and Application Domains of Rhodium Zirconium 1/1 Materials Non Clinical

Catalysis in Industrial Processes

Rhodium-zirconium compositions are pivotal in catalysis, offering high activity, selectivity, and stability in several key industrial reactions. The presence of zirconium, often as zirconia (ZrO2), can significantly modify the catalytic properties of rhodium, leading to improved performance and longevity.

Environmental Catalysis (e.g., Automotive Exhaust Catalysis)

In the realm of environmental catalysis, rhodium is a critical component of three-way catalysts (TWCs) used in vehicle exhaust systems to mitigate harmful pollutants. tanaka-preciousmetals.com TWCs are designed to simultaneously convert nitrogen oxides (NOx), carbon monoxide (CO), and unburnt hydrocarbons (HC) into harmless substances like nitrogen (N2), carbon dioxide (CO2), and water (H2O). tanaka-preciousmetals.com Rhodium is particularly effective in the reduction of NOx to N2. tanaka-preciousmetals.com

The incorporation of zirconium, typically as zirconia, as a support material or promoter enhances the catalytic efficiency and durability of rhodium. Zirconia exhibits good thermal stability and can exist in several crystalline forms, which influences the catalyst's properties. mdpi.com It can also enhance the resistance to coking, a common deactivation mechanism. mdpi.com In some catalyst designs, an inner layer containing a zirconium compound and rhodium is coated on a refractory carrier, with an outer layer containing other catalytic components like platinum and cerium oxide. google.com This layered structure optimizes the catalytic reactions. The release of platinum group elements, including rhodium, from automotive catalysts is a subject of environmental study. nih.gov

Furuya Metal has been developing nano-alloy materials for automotive exhaust catalysts that could potentially reduce the amount of precious metals needed, including rhodium. tokiox.com

Synthesis Gas and Hydrogen Production (e.g., Water-Gas Shift, Dry Reforming)

Rhodium-zirconium materials are instrumental in the production of synthesis gas (syngas), a crucial feedstock for various chemical syntheses, and in hydrogen production.

Water-Gas Shift (WGS) Reaction: The WGS reaction (CO + H₂O ⇌ CO₂ + H₂) is a key step in producing high-purity hydrogen. Rhodium supported on zirconia is an active catalyst for this reaction. researchgate.net The mechanism can be complex, with studies suggesting that on zirconia-supported rhodium, an associative mechanism is dominant. researchgate.net In contrast, for catalysts like iron oxide on zirconia, a redox mechanism is considered operational. researchgate.net The addition of rhodium as a promoter to iron oxide/zirconia catalysts has been investigated to understand its role in the reaction mechanism. researchgate.net Atomically dispersed rhodium on titania has also been studied for the reverse water-gas shift reaction (rWGSR), showing high selectivity. osti.gov The diatomic anion Rh₂⁻ has been shown to catalyze the rWGSR at room temperature. rsc.org

Dry Reforming of Methane (B114726) (DRM): The DRM process (CH₄ + CO₂ → 2H₂ + 2CO) converts two major greenhouse gases into valuable syngas. Rhodium-based catalysts are highly effective for DRM. The addition of rhodium oxide as a promoter to nickel catalysts supported on yttria-stabilized zirconia has been shown to enhance the conversion of methane and carbon dioxide while reducing coke formation. mdpi.com Bimetallic oxide clusters like Rh₂CoO⁻ have been found to mediate the co-conversion of CH₄ and CO₂ at room temperature, highlighting the potential for designing efficient catalysts for low-temperature DRM. nih.gov

Catalytic ProcessRhodium-Zirconium RoleKey Findings
Water-Gas Shift Catalyst/PromoterRhodium on zirconia exhibits an associative reaction mechanism. researchgate.net
Dry Reforming Catalyst/PromoterRhodium addition to Ni/YSZ catalysts increases CH₄ and CO₂ conversion and reduces coking. mdpi.com

Organic Synthesis (e.g., Hydroformylation, Cycloadditions)

Rhodium catalysts, sometimes in conjunction with zirconium-containing supports or as part of complex systems, play a significant role in various organic synthesis reactions.

Hydroformylation: Also known as the oxo process, hydroformylation is an industrial process for producing aldehydes from alkenes. wikipedia.orgyoutube.comyoutube.com Rhodium-based catalysts, such as rhodium carbonyl complexes, are widely used due to their high activity and selectivity, particularly for the formation of linear aldehydes. youtube.comrsc.org While the direct role of zirconium in these homogeneous catalysts is not prominent, the principles of ligand modification to tune catalyst performance are central. rsc.org

Cycloaddition Reactions: Rhodium-catalyzed [2+2+2] cycloaddition reactions are powerful for constructing six-membered rings with high atom economy. mdpi.comnih.gov The versatility of rhodium allows for the tuning of reactivity and selectivity by modifying the ligands around the metal center. mdpi.comnih.gov These reactions can be used to synthesize a wide variety of carbo- and heterocyclic compounds. mdpi.com Experimental and computational studies have been employed to understand the mechanisms and selectivity of these reactions. nih.govbeilstein-journals.org Rhodium(II) catalysts are also known to facilitate 1,3-dipolar cycloaddition reactions. researchgate.net

Thin Film Technologies

Rhodium-zirconium materials are finding applications in thin film technologies, particularly in devices designed to operate in harsh and high-temperature environments.

Microelectromechanical Systems (MEMS) and High-Temperature Devices

Platinum-based thin films are common in microelectronic devices that operate at high temperatures, such as microheaters in gas sensors. semanticscholar.org A significant challenge is maintaining the long-term stability of these films at elevated temperatures. semanticscholar.org Incorporating refractory metal oxides like zirconia (ZrO₂) into platinum-rhodium alloy films has been shown to enhance their high-temperature stability. semanticscholar.orgresearchgate.net The zirconia is believed to reside at the grain boundaries, hindering the mobility of platinum atoms and suppressing recrystallization. semanticscholar.orgresearchgate.net

A two-step annealing process for Pt-Rh/Zr multilayer thin films has been developed to create films with a more uniform morphology, smaller grain size, and low resistivity, making them suitable for high-temperature MEMS devices. semanticscholar.org For instance, a Pt-Rh/Zr thin film annealed in two steps at 450/900 °C exhibited a grain size of 60 ± 27 nm and a resistivity of 17 × 10⁻⁶ Ω·m. semanticscholar.org Zirconium can also act as an adhesion promoter in these thin film structures. researchgate.net

Thin Film PropertyEffect of ZirconiumAnnealing ProtocolResulting Grain Size
High-Temperature StabilityEnhanced by ZrO₂ incorporationTwo-step (450/900 °C)60 ± 27 nm semanticscholar.org

Optical Components for Extreme Environments (e.g., Fusion Reactor Mirrors)

Materials for components in fusion reactors, such as first wall mirrors, must withstand extreme conditions, including high temperatures and radiation. Zirconium and its alloys are being considered for structural applications in fusion reactors due to their favorable neutronics and mechanical properties at high temperatures. ukaea.uk Recent work has suggested that using zirconium as a structural material in the first wall of a DEMO-like reactor could be advantageous. ukaea.uk While the direct application of a Rhodium-Zirconium (1/1) compound for fusion reactor mirrors is not explicitly detailed in the provided results, the underlying material science points to the potential of robust zirconium-based alloys in such extreme environments.

Solid Electrolytes in Electrochemical Devices (Zirconia-Based)

Zirconia (Zirconium Dioxide, ZrO₂) is a cornerstone material for solid electrolytes in electrochemical devices like Solid Oxide Fuel Cells (SOFCs) due to its high ionic conductivity at elevated temperatures, chemical stability, and mechanical robustness. mdpi.comedp-open.org Pure zirconia exists in a monoclinic crystal structure at room temperature, which has poor ionic conductivity. mdpi.com However, by doping it with aliovalent cations such as Yttrium (Y³⁺) or Scandium (Sc³⁺), the high-temperature cubic phase can be stabilized, creating oxygen vacancies in the crystal lattice. These vacancies allow for the transport of oxide ions (O²⁻), a fundamental process for the operation of SOFCs. mdpi.comrroij.com

The primary role of the electrolyte in an SOFC is to conduct ions between the anode and cathode while preventing the direct mixing of fuel and oxidant gases. edp-open.org Yttria-stabilized zirconia (YSZ) is a widely used electrolyte material, but scandia-stabilized zirconia (ScSZ) has demonstrated even higher ionic conductivity, making it a candidate for intermediate-temperature SOFCs. rroij.com The addition of dopants like ceria can further stabilize the cubic structure and enhance conductivity. mdpi.com

While rhodium is not typically the primary component of the solid electrolyte itself, it plays a crucial role as a catalyst within the electrochemical system. rsc.org Rhodium's excellent catalytic activity is leveraged in the electrodes of SOFCs and in three-way catalysts used for emission control, where it is often supported on zirconia-based materials. rsc.orgresearchgate.net The zirconia support is not merely passive; it can enhance the thermal stability and performance of the rhodium catalyst. researchgate.net The interaction between rhodium and the zirconia support is critical for catalytic efficiency, particularly in processes like the reduction of nitrogen oxides (NOx). researchgate.net

Table 1: Ionic Conductivity of Various Zirconia-Based Solid Electrolytes

Electrolyte MaterialDopant (mol%)Temperature (°C)Ionic Conductivity (S/cm)
YSZ8% Y₂O₃1000~0.1
ScSZ9% Sc₂O₃1000~0.18
ScSZ11% Sc₂O₃600-
Bi₂O₃-doped ScSZ2% Bi₂O₃6000.18

This table presents typical ionic conductivity values for common zirconia-based electrolytes, illustrating the effect of different dopants. Data compiled from scientific reports. rroij.com

In advanced solid-state batteries, zirconia-based materials are also being explored. For instance, Lithium Lanthanum Zirconium Oxide (LLZO) is a promising solid electrolyte for safer, higher-energy-density lithium batteries. acs.orgnsf.gov The addition of zirconia-based nanoparticles to polymer electrolytes has been shown to improve ionic conductivity and inhibit the growth of lithium dendrites, which can cause short circuits. rsc.org

Nanomaterials for Emerging Technologies

The unique properties of materials at the nanoscale have opened new avenues for technological advancement. Rhodium and zirconium-based nanomaterials are of particular interest due to their catalytic, electronic, and surface properties. researchgate.net

Zirconia nanoparticles serve as effective and stable supports for catalysts used in environmental remediation. mdpi.com Their high surface area and chemical stability make them ideal platforms for dispersing active metals like palladium or rhodium. In photocatalysis, semiconductor materials absorb light to generate electron-hole pairs, which then drive chemical reactions to break down pollutants.

Zirconium-based metal-organic frameworks (Zr-MOFs) have shown significant promise for capturing and degrading pollutants. researchgate.net The catalytic activity of zirconia-supported systems has been demonstrated in the degradation of organic dyes, such as Rhodamine-B, from wastewater. mdpi.com In such systems, a catalyst like palladium is supported on zirconia, and the composite material works to break down the dye molecules. mdpi.com

Rhodium nanoparticles exhibit exceptional catalytic performance for a wide range of reactions. researchgate.net When combined with a support like zirconia or in an alloy, these properties can be further enhanced. For example, electrodeposited platinum-rhodium (Pt-Rh) alloy coatings have been shown to have high photocatalytic activity, achieving up to 97% degradation of Methylene Blue dye under UV irradiation. researchgate.net This suggests that a rhodium-zirconium nanomaterial could leverage the photocatalytic potential of rhodium with the stabilizing and synergistic effects of a zirconia framework for environmental applications.

Table 2: Research Findings on Rhodium/Zirconia in Catalysis

Catalyst SystemApplicationKey Finding
Rh/CeO₂–ZrO₂NO reduction by propeneCatalytic activity is highly dependent on the Ce/Zr ratio in the mixed oxide support.
Pd/ZrO₂Rhodamine-B dye degradationThe zirconia-supported palladium catalyst effectively degraded the dye, following pseudo-first-order kinetics. mdpi.com
Pt-Rh Alloy CoatingMethylene Blue dye degradationThe coating showed 97% dye removal efficiency under UV light, with pulsed current deposition enhancing performance. researchgate.net
Rh-Ir Alloy on ZrO₂Three-way automotive catalysisA monoclinic zirconia support facilitated the formation of a Rh-Ir alloy, maintaining high catalytic performance while reducing the required amount of rhodium. rsc.org

This table summarizes key research findings on the application of rhodium and zirconia-based materials in catalysis for environmental remediation.

Both rhodium and zirconium are used to create high-performance functional coatings and surfaces designed to withstand extreme conditions. These coatings are critical in industries from aerospace to nuclear energy.

Rhodium is a noble metal known for its exceptional hardness, high reflectivity, and outstanding corrosion resistance. proplate.com It is chemically inert and not readily attacked by acids or other corrosive agents, making it an ideal material for protective plating. proplate.comwikipedia.org Rhodium coatings are applied to scientific instruments, electrical contacts, and jewelry to enhance durability and prevent tarnishing. proplate.com

Zirconium alloys are extensively used as cladding for nuclear fuel rods due to their low absorption of thermal neutrons and good corrosion resistance under normal reactor conditions. mdpi.com However, to improve their performance in high-temperature accident scenarios, various protective coatings are being developed. mdpi.comhanyang.ac.krresearchgate.net These coatings, often composed of materials like chromium, FeCrAl, or ceramics, act as a barrier to prevent the rapid oxidation of the zirconium alloy in contact with high-temperature steam or air. mdpi.comhanyang.ac.kr

The concept of a multi-elemental coating containing rhodium and zirconium is compelling. Such a surface would combine the inherent corrosion resistance of zirconium's passivating oxide layer with the superior hardness and chemical inertness of rhodium. parrinst.comfrlmetal.com This could involve applying a thin, dense layer of rhodium onto a zirconium alloy component or developing a specific rhodium-zirconium alloy coating. These advanced surfaces would offer enhanced protection against wear, high-temperature oxidation, and aggressive chemical environments. waukeshafoundry.commidhani-india.in

Future Perspectives and Unexplored Avenues in Rhodium Zirconium 1/1 Research

Development of Novel Synthesis Paradigms for Atomic-Precision Control

The precise arrangement of atoms in a catalyst's structure is paramount to its activity and selectivity. For Rh-Zr (1/1) materials, achieving atomic-level control during synthesis is a key challenge and a significant area for future research. Current methods for producing bimetallic nanoparticles often result in a distribution of sizes and compositions. To overcome this, novel synthesis paradigms are required.

One promising approach is the use of molecular precursors . This "bottom-up" strategy involves designing and synthesizing organometallic or coordination complexes containing both rhodium and zirconium in the desired 1:1 stoichiometric ratio. These precursors can then be decomposed under controlled conditions to form uniform Rh-Zr nanoparticles. For instance, a heterobimetallic complex containing a Rh-Zr bond could be designed to ensure the close proximity of the two metals in the final catalyst structure.

Another avenue of exploration is the colloidal synthesis of Rh-Zr nanoparticles. This method allows for fine-tuning of particle size and shape by carefully controlling reaction parameters such as temperature, time, and the concentration of precursors and stabilizing agents. researchgate.netnamibian-studies.com For example, the co-reduction of rhodium and zirconium salts in the presence of capping agents can lead to the formation of monodisperse Rh-Zr nanoparticles. researchgate.netnamibian-studies.com A "critical distance" method, which involves enlarging the distance between intermetallic particles on a high-surface-area support, could also be adapted to suppress sintering during the high-temperature annealing required for intermetallic phase formation. nih.gov

The development of green synthesis routes for zirconium-based nanomaterials, utilizing plant extracts as reducing and capping agents, presents an environmentally friendly alternative for producing Rh-Zr catalysts. researchgate.netmdpi.com

Future research in this area should focus on the following:

The design and synthesis of novel heterobimetallic Rh-Zr precursors.

The systematic investigation of colloidal synthesis parameters to achieve precise control over nanoparticle size, shape, and composition.

The exploration of advanced synthesis techniques like atomic layer deposition (ALD) to create well-defined Rh-Zr structures on various supports.

The development of eco-friendly and scalable synthesis methods.

Integration of Operando Characterization with Advanced Computational Modeling

To unravel the complex catalytic mechanisms at play on the surface of Rh-Zr (1/1) materials, a synergistic approach that combines in situ and operando characterization techniques with advanced computational modeling is essential. wiley-vch.dersc.orgupenn.edu This integrated strategy allows for the direct correlation of the catalyst's structure and electronic properties with its catalytic performance under real reaction conditions. wiley-vch.dersc.orgupenn.edu

Operando spectroscopy provides a real-time window into the catalyst at work. mpg.dechimia.chresearchgate.netacs.orgnih.gov Techniques such as:

Operando X-ray Absorption Spectroscopy (XAS) can provide crucial information on the oxidation state, coordination environment, and bond distances of both rhodium and zirconium during a catalytic reaction. mpg.dechimia.chresearchgate.netacs.orgnih.gov This would allow researchers to track changes in the catalyst's structure as it interacts with reactants and intermediates. mpg.dechimia.chresearchgate.netacs.orgnih.gov

In situ Fourier-transform infrared (FTIR) spectroscopy of probe molecules, such as carbon monoxide (CO), can be used to characterize the nature of active sites on the Rh-Zr surface. nih.govrsc.orgresearchgate.netscirp.orgmdpi.com The vibrational frequencies of adsorbed CO can reveal information about the electronic properties of the Rh and Zr atoms and the presence of different surface sites. nih.govrsc.orgresearchgate.netscirp.orgmdpi.com

These experimental techniques can be powerfully combined with advanced computational modeling , primarily based on Density Functional Theory (DFT) . wiley-vch.deumich.edunih.gov DFT calculations can be used to:

Predict the stable structures of Rh-Zr nanoparticles and surfaces.

Model the adsorption of reactants and intermediates on the catalyst surface.

Calculate the energy barriers for different reaction pathways, thereby elucidating the reaction mechanism.

Simulate spectroscopic data (e.g., XAS and FTIR spectra) to aid in the interpretation of experimental results. mdpi.com

The table below illustrates how a combined experimental and computational approach could be used to study a hypothetical reaction on a Rh-Zr (1/1) catalyst.

Research Question Operando Technique Computational Method Expected Insights
What is the active state of the catalyst?X-ray Absorption Spectroscopy (XAS)DFT calculations of different Rh-Zr surface terminations and oxidation states.Correlation of experimental spectra with calculated structures to identify the active phase under reaction conditions.
What are the key reaction intermediates?FTIR SpectroscopyDFT calculations of the adsorption energies and vibrational frequencies of possible intermediates.Identification of surface species observed in FTIR spectra and their role in the reaction mechanism.
What is the rate-determining step?Kinetic studies combined with operando spectroscopyDFT calculations of the energy profiles for different reaction pathways.Determination of the elementary step with the highest energy barrier, which limits the overall reaction rate.

This integrated approach will be crucial for building a fundamental understanding of structure-activity relationships in Rh-Zr (1/1) catalysts.

Rational Design Principles for Tailored Catalytic Selectivity and Stability

A major goal in catalysis research is the rational design of catalysts with high selectivity towards a desired product and long-term stability. For Rh-Zr (1/1) catalysts, achieving this requires a deep understanding of how the interplay between rhodium and zirconium influences the catalytic properties.

Tailoring Catalytic Selectivity:

The selectivity of a catalyst is determined by its ability to preferentially adsorb certain reactants and stabilize the transition states leading to the desired product. In the case of Rh-Zr, the presence of zirconium can significantly modify the electronic properties of rhodium, leading to changes in its catalytic behavior. For example, in the selective hydrogenation of various functional groups, the choice of support and the addition of a second metal can greatly influence the reaction pathway. researchgate.netnih.govmdpi.com

Future research should focus on:

Controlling the electronic structure: By systematically varying the composition and structure of Rh-Zr materials, it may be possible to fine-tune the electronic properties of the active sites to favor specific reaction pathways. DFT calculations can be instrumental in predicting how changes in the local environment of a rhodium atom affect its reactivity. researchgate.net

Geometric effects: The specific arrangement of rhodium and zirconium atoms on the catalyst surface can create unique active sites that are not present on the monometallic catalysts. These geometric effects can be exploited to enhance the selectivity towards complex molecules.

Support interactions: The choice of support material can also play a crucial role in determining the selectivity of a Rh-Zr catalyst. For instance, an oxide support like zirconia can participate in the catalytic cycle by providing active sites for the adsorption of certain reactants.

Enhancing Catalyst Stability:

Catalyst deactivation, often due to sintering of metal nanoparticles or coking, is a major challenge in industrial processes. The formation of a stable Rh-Zr intermetallic compound could offer a solution to this problem. The strong interactions between rhodium and zirconium in the intermetallic lattice can inhibit the migration and agglomeration of atoms at high temperatures.

Strategies to enhance the stability of Rh-Zr catalysts include:

Formation of a well-defined intermetallic phase: Ensuring the complete formation of the ordered Rh-Zr (1/1) intermetallic phase is crucial for maximizing stability.

Encapsulation: Encapsulating Rh-Zr nanoparticles within a porous support material can provide physical barriers to prevent sintering.

Alloying with a third element: The addition of a third metal could further enhance the stability of the Rh-Zr catalyst by modifying its electronic structure and resistance to poisoning.

The following table summarizes potential strategies for the rational design of Rh-Zr (1/1) catalysts.

Design Principle Strategy Expected Outcome
Tailored Selectivity Control of electronic structure through alloyingEnhanced selectivity towards a specific product in hydrogenation or oxidation reactions.
Creation of specific geometric active sitesImproved shape-selectivity in reactions involving complex molecules.
Utilization of active supports (e.g., reducible oxides)Promotion of specific reaction pathways through metal-support interactions.
Enhanced Stability Synthesis of a highly ordered intermetallic phaseIncreased resistance to sintering at high temperatures.
Encapsulation within porous materialsPrevention of nanoparticle agglomeration and deactivation.

Exploration of Quantum Phenomena in Rhodium-Zirconium Nanostructures

As the size of metal nanoparticles approaches the nanometer scale, quantum phenomena begin to play a significant role in their physical and chemical properties. researchgate.netresearchgate.net The exploration of these effects in Rh-Zr nanostructures opens up exciting new avenues for research and potential applications.

Quantum Size Effects:

When the dimensions of a material become comparable to the de Broglie wavelength of its electrons, the continuous electronic energy bands of the bulk material break up into discrete energy levels. researchgate.netresearchgate.net This phenomenon, known as the quantum size effect, can have a profound impact on the catalytic and optical properties of nanoparticles. researchgate.netresearchgate.netacs.org

In the context of Rh-Zr (1/1) nanoclusters, quantum size effects could lead to:

Size-dependent catalytic activity: The catalytic activity of Rh-Zr nanoclusters may vary significantly with the number of atoms in the cluster. This would allow for the tuning of catalytic performance by precisely controlling the size of the nanoparticles. acs.org

Novel electronic properties: The discrete electronic states in small Rh-Zr clusters could give rise to unique electronic properties that are not observed in the bulk material.

Surface Plasmon Resonance:

Noble metal nanoparticles, including rhodium, can exhibit a phenomenon called localized surface plasmon resonance (LSPR). nih.govduke.eduacs.orgarxiv.orgrsc.org This is the collective oscillation of conduction electrons in response to incident light, which results in a strong enhancement of the local electromagnetic field near the nanoparticle surface. nih.govduke.eduacs.orgarxiv.orgrsc.org

While zirconium itself is not plasmonic, its presence in a Rh-Zr nanostructure could influence the plasmonic properties of rhodium. Future research could investigate:

Tuning the plasmon resonance: The composition and structure of Rh-Zr nanoparticles could be varied to tune the LSPR to specific wavelengths, potentially in the ultraviolet (UV) region where rhodium has shown promise. nih.govduke.eduacs.orgarxiv.orgrsc.org

Plasmon-enhanced catalysis: The enhanced electromagnetic field generated by LSPR can be used to drive or enhance chemical reactions on the nanoparticle surface. The investigation of plasmon-mediated catalysis on Rh-Zr nanostructures could lead to the development of highly efficient photocatalytic systems.

The study of quantum phenomena in Rh-Zr nanostructures is a frontier of research that could lead to the discovery of new materials with unprecedented properties and applications in areas ranging from catalysis to optoelectronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.